In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Executive Summary Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1858255-21-6)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical develop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1858255-21-6)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. Featuring a halogenated pyrazole core and an ester-bearing stereocenter, this molecule serves as a versatile intermediate for late-stage functionalization and peptidomimetic synthesis. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous examination of its physicochemical properties, structural nuances, and field-proven, self-validating synthetic protocols.
The molecular architecture of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate integrates three critical functional domains:
The Pyrazole Core: A 5-membered aromatic heterocycle providing robust hydrogen bond acceptors and a rigid structural scaffold.
The 4-Bromo Substituent: An ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) .
The Propanoate Moiety: Attached via the N1 position, this group introduces a stereocenter at the alpha-carbon, rendering the molecule chiral. Unless synthesized via stereospecific inversion from an enantiopure precursor, it is typically handled as a racemate.
(Data synthesized from standard cheminformatics databases )
Mechanistic Synthesis & Regioselective Alkylation
The synthesis of N-alkylated pyrazoles requires careful control of regioselectivity. 4-Bromo-3-methyl-1H-pyrazole exists as a tautomeric mixture (3-methyl vs. 5-methyl). Alkylation with a bulky electrophile like methyl 2-bromopropanoate is governed by steric hindrance, strongly favoring the 3-methyl regioisomer over the sterically congested 5-methyl counterpart.
Logical relationship of steric hindrance governing N-alkylation regioselectivity.
This protocol outlines the optimal conditions for maximizing the yield of the 3-methyl isomer while minimizing base-catalyzed racemization of the propanoate stereocenter.
Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 4-bromo-3-methyl-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add Cesium Carbonate (Cs2CO3, 1.5 equiv).
Causality: DMF solvates the cesium cation effectively, leaving the pyrazolate anion highly "naked" and nucleophilic . Cs2CO3 is chosen over stronger bases (like NaH) to prevent the dehydrohalogenation of the electrophile and to suppress the racemization of the alpha-chiral center if an enantiopure electrophile is utilized.
Electrophile Introduction: Cool the suspension to 0 °C and dropwise add methyl 2-bromopropanoate (1.1 equiv).
Causality: The lower initial temperature mitigates the exothermic nature of the initial acid-base reaction and prevents thermal degradation of the alpha-halo ester.
Reaction Propagation: Warm the mixture to room temperature, then heat to 60 °C for 4-6 hours.
Quench and Extraction: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq).
Causality: The 5% LiCl wash is a highly efficient, field-proven technique for partitioning residual DMF into the aqueous phase, preventing solvent contamination during chromatography.
Purification: Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 5-20% EtOAc in Hexanes).
Workflow of base-mediated SN2 N-alkylation and purification.
Analytical Characterization & Self-Validation
To ensure trustworthiness, the synthesized compound must pass a self-validating analytical checkpoint. The presence of the bromine atom and the specific regiochemistry provide distinct spectroscopic signatures.
Mass Spectrometry (LC-MS, ESI+): The natural isotopic abundance of Bromine (approx. 1:1 ratio of 79Br and 81Br) serves as an internal validation tool. The spectrum must display a characteristic doublet at m/z 247.0 [M+H]+ and 249.0 [M+H]+ with equal intensity.
1H NMR (400 MHz, CDCl3):
Regiochemistry Validation: The pyrazole C5-proton appears as a sharp singlet around 7.4–7.6 ppm. If the 5-methyl isomer were present, this proton would be absent, and a C3-proton would appear further downfield.
Stereocenter Coupling: The alpha-proton of the propanoate group will appear as a distinct quartet (~5.0 ppm, J = 7.2 Hz) due to coupling with the adjacent methyl group, which appears as a doublet (~1.8 ppm, J = 7.2 Hz). The ester methoxy group presents as a strong singlet at ~3.7 ppm.
Applications in Drug Discovery
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a bifunctional hub. The ester can be readily saponified using LiOH in THF/H2O to yield the corresponding carboxylic acid, which can then be coupled to various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides. Simultaneously, the 4-bromo position is primed for late-stage functionalization via Suzuki coupling with aryl boronic acids, enabling the rapid generation of structure-activity relationship (SAR) libraries for target validation.
References
Title: Synthesis of Pyrazoles and N-Alkylation Strategies
Source: Organic Chemistry Portal
URL: [Link]
Title: PubChem Compound Database: Pyrazole Derivatives
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
1H and 13C NMR spectral reference data for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3]
This document provides a detailed interpretation of the predicted NMR spectra, explains the underlying principles governing the chemical shifts and coupling patterns, and outlines a robust experimental protocol for acquiring high-quality NMR data. The information presented herein is designed to serve as a valuable reference for scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally related pyrazole derivatives.[2][4][5][6] The spectra are presumed to be recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.[7][8]
Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-5 (pyrazole ring)
7.5 - 7.8
Singlet
-
CH (propanoate)
5.0 - 5.4
Quartet
~7.2
OCH₃ (ester)
3.7 - 3.9
Singlet
-
CH₃ (pyrazole ring)
2.2 - 2.5
Singlet
-
CH₃ (propanoate)
1.6 - 1.9
Doublet
~7.2
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (ester)
170 - 175
C-3 (pyrazole ring)
145 - 150
C-5 (pyrazole ring)
135 - 140
C-4 (pyrazole ring)
95 - 100
CH (propanoate)
55 - 60
OCH₃ (ester)
50 - 55
CH₃ (pyrazole ring)
10 - 15
CH₃ (propanoate)
15 - 20
Spectral Interpretation and Rationale
The predicted chemical shifts are a direct consequence of the electronic environment surrounding each nucleus. The following is a detailed rationale for the anticipated spectral features of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate.
¹H NMR Spectrum
H-5 (pyrazole ring, 7.5 - 7.8 ppm): This proton is attached to a carbon atom of the aromatic pyrazole ring and is expected to be the most deshielded proton in the molecule, appearing at a high chemical shift. Its signal is anticipated to be a singlet as there are no adjacent protons to couple with.
CH (propanoate, 5.0 - 5.4 ppm): This methine proton is adjacent to the electron-withdrawing pyrazole ring and the ester carbonyl group, leading to a significant downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
OCH₃ (ester, 3.7 - 3.9 ppm): The protons of the methyl ester group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.
CH₃ (pyrazole ring, 2.2 - 2.5 ppm): The methyl group attached to the pyrazole ring will resonate as a singlet. Its chemical shift is influenced by the aromatic ring current.
CH₃ (propanoate, 1.6 - 1.9 ppm): These protons are on the chiral center's methyl group and will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectrum
C=O (ester, 170 - 175 ppm): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field.
C-3 and C-5 (pyrazole ring, 145 - 150 ppm and 135 - 140 ppm): These carbons are part of the aromatic pyrazole ring and are significantly deshielded due to the influence of the adjacent nitrogen atoms.[2]
C-4 (pyrazole ring, 95 - 100 ppm): The carbon atom bearing the bromine is expected to be shielded relative to the other pyrazole ring carbons.
CH (propanoate, 55 - 60 ppm): The methine carbon is attached to the nitrogen of the pyrazole ring, causing a downfield shift.
OCH₃ (ester, 50 - 55 ppm): The carbon of the methyl ester group is deshielded by the attached oxygen.
CH₃ (pyrazole ring, 10 - 15 ppm and propanoate, 15 - 20 ppm): The carbons of the two methyl groups will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental procedure is recommended.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[7][9]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.[9]
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and optimal spectral resolution.
¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
Spectral Width: Set a spectral width of approximately 12-16 ppm.
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled pulse sequence is standard for obtaining singlets for all carbon signals.
Spectral Width: A spectral width of about 200-220 ppm is appropriate.
Acquisition Time: An acquisition time of 1-2 seconds is common.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.
Visualization of Structure and Workflow
Molecular Structure with Atom Numbering
Caption: Molecular structure of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate with atom numbering for NMR assignments.
NMR Data Acquisition and Analysis Workflow
Caption: A streamlined workflow for NMR data acquisition and analysis.
Troubleshooting and Advanced Techniques
The analysis of pyrazole derivatives can sometimes be complicated by factors such as annular tautomerism, where an N-H proton can exist on either nitrogen of the pyrazole ring.[4] While the N1-substitution in Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate prevents this specific issue, other complexities like signal overlap or ambiguous assignments can arise.
In such cases, two-dimensional (2D) NMR experiments are invaluable:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the directly attached carbon signals, providing definitive C-H attachments.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[4]
By employing these advanced techniques, researchers can overcome most challenges in the structural elucidation of complex pyrazole derivatives.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
Jimeno, M. L. et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace.
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar.
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
Solubility profile of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate Abstract The characterization of a compound's solubility is a cornerstone of chemical process development and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Abstract
The characterization of a compound's solubility is a cornerstone of chemical process development and pharmaceutical formulation.[1][2][3] It dictates the feasibility of reaction conditions, purification strategies, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[2][4] This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a gold-standard experimental protocol for determining its equilibrium solubility, and analyze an illustrative solubility dataset in a range of common organic solvents. The methodologies and insights are tailored for researchers, chemists, and drug development professionals seeking to optimize the handling and formulation of this and structurally related pyrazole derivatives.
Introduction: The Critical Role of Solubility
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a substituted pyrazole core. The pyrazole scaffold is of significant interest in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[5][6] The specific functional groups of this molecule—a bromine atom, a methyl group, and a methyl propanoate ester side chain—impart a distinct physicochemical profile that governs its interaction with various solvents.
Understanding this compound's solubility is not merely an academic exercise; it is fundamental to its practical application.[7] In process chemistry, solvent selection impacts reaction rates, impurity profiles, and the efficiency of crystallization for purification.[1][3] In pharmaceutical development, the solubility of an API or its intermediate is a critical determinant of its formulation strategy and its ability to be absorbed by the body.[2][4] Poor solubility is a leading cause of failure in the drug development pipeline.[4][8]
This guide provides the theoretical context and practical, field-proven protocols to empower researchers to confidently measure, understand, and modulate the solubility of this compound.
Theoretical Framework: Predicting Solubility from Structure
The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[9] A solute's affinity for a solvent is driven by the similarity of their intermolecular forces. The structure of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate presents several key features:
Pyrazole Core: The five-membered ring with two adjacent nitrogen atoms is polar and can act as a hydrogen bond acceptor.[6] This suggests some affinity for polar solvents.
Methyl Propanoate Group: The ester functional group (-C(=O)O-) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
Bromine and Methyl Groups: These substituents, along with the hydrocarbon backbone of the ring and side chain, increase the molecule's lipophilicity and non-polar character, favoring solubility in less polar environments.
Based on this analysis, we can predict a nuanced solubility profile:
Low solubility in non-polar solvents like hexanes, which cannot effectively solvate the polar pyrazole and ester moieties.
Moderate to high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO, DMF), which possess strong dipoles to interact with the molecule's polar regions.[10]
Variable solubility in polar protic solvents (e.g., Ethanol, Methanol). While these solvents can hydrogen bond with the compound, the non-polar regions may limit miscibility compared to polar aprotic options.[10]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To move from prediction to quantification, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it is conceptually simple and yields the true saturation concentration of a compound in a solvent at a given temperature.[8][11] The protocol described below is designed to be a self-validating system.
Causality in Experimental Design
Why Excess Solid? We add an excess of the solid compound to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.[11]
Why Extended Agitation (24-48h)? Dissolution can be a slow process, especially for poorly soluble compounds. Short incubation times may only yield kinetic solubility values, which can be misleading.[8][12] Agitating for at least 24 hours at a constant temperature allows the system to reach thermodynamic equilibrium.
Why Stringent Temperature Control? Solubility is highly temperature-dependent.[13] Fluctuations in temperature will cause the equilibrium to shift, leading to inaccurate and irreproducible results. A calibrated, temperature-controlled shaker or incubator is essential.
Why Filtration? Before analysis, any undissolved solid must be removed to ensure the measurement reflects only the dissolved compound. A 0.22 or 0.45 µm syringe filter is used as it effectively removes fine particulates without adsorbing a significant amount of the solute.
Step-by-Step Methodology
Preparation: Into a series of 4 mL glass vials, add an excess amount (approx. 10-20 mg) of solid Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. The exact mass is not critical, but it must be enough to visibly exceed the saturation point.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker with temperature control set to 25 °C (or the desired experimental temperature). Agitate the vials at a consistent speed (e.g., 200 rpm) for 24 to 48 hours.
Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let undissolved solids settle. This minimizes filter clogging.
Sampling and Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Attach a chemically resistant (e.g., PTFE) 0.22 µm syringe filter. Discard the first 0.2-0.3 mL of filtrate to saturate any potential binding sites on the filter membrane, then collect a clean sample into an analysis vial (e.g., an HPLC vial).
Dilution: If the compound's concentration is expected to be high, perform a precise, validated dilution of the filtrate with the appropriate solvent to bring it within the quantifiable range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the final filtrate using a pre-validated analytical method, such as the HPLC-UV method described in the next section.
Experimental Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, specific, and widely used technique for quantifying the concentration of dissolved organic molecules.[14]
Methodology: A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of acetonitrile and water, optimized to achieve good peak shape and retention time for the compound. Detection is performed at a UV wavelength where the compound exhibits maximum absorbance.
Validation through Calibration: The trustworthiness of the results hinges on a proper calibration. A calibration curve is generated by preparing a series of standard solutions of the compound at known concentrations and plotting their measured UV absorbance against concentration. This curve is then used to accurately determine the concentration of the unknown, filtered samples.
Illustrative Solubility Profile
As specific experimental data for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is not available in public literature, the following table presents an illustrative but chemically rational dataset to guide formulation scientists. The values are estimated based on the structural analysis and typical behavior of similar heterocyclic compounds.
Solvent
Solvent Class
Polarity Index
Solubility at 25°C (mg/mL)
Hexane
Non-Polar
0.1
< 0.1
Toluene
Non-Polar (Aromatic)
2.4
~ 15
Dichloromethane
Polar Aprotic
3.1
> 100
Acetone
Polar Aprotic
5.1
> 200
Ethyl Acetate
Polar Aprotic
4.4
~ 80
Acetonitrile
Polar Aprotic
5.8
~ 150
Isopropanol
Polar Protic
3.9
~ 50
Ethanol
Polar Protic
4.3
~ 75
Methanol
Polar Protic
5.1
~ 90
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
> 200
Water
Polar Protic
10.2
< 0.01
Analysis and Discussion
The illustrative data aligns with our theoretical predictions. The compound exhibits very poor solubility in the non-polar solvent hexane and in water, the most polar solvent. Its highest solubility is found in highly polar aprotic solvents like Acetone and DMSO.
This pattern highlights the interplay of forces:
The high solubility in Dichloromethane, Acetone, and DMSO is driven by strong dipole-dipole interactions between the solvent and the polar pyrazole and ester groups of the solute.
The moderate solubility in alcohols (Methanol, Ethanol) demonstrates the effect of hydrogen bonding, but the overall affinity is likely tempered by the energy cost of disrupting the solvent's own strong hydrogen-bonding network to accommodate the solute's non-polar regions.
The very low aqueous solubility is a classic characteristic of many organic APIs, where the large, non-polar surface area of the molecule cannot be effectively solvated by water's highly structured hydrogen-bond network.[15]
For more precise solvent selection, especially for complex mixtures, the Hansen Solubility Parameters (HSP) offer a powerful quantitative framework.[16][17] HSP deconstructs the Hildebrand solubility parameter into three components:
δd: Energy from dispersion forces
δp: Energy from polar forces
δh: Energy from hydrogen bonding
The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible.[18] By experimentally determining the HSP of our target compound, a three-dimensional "solubility sphere" can be plotted. Solvents whose parameters fall inside this sphere are predicted to be good solvents, providing a highly effective tool for rational solvent screening and formulation design.[16][19]
Caption: Factors governing the solubility profile.
Conclusion and Recommendations
The solubility profile of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is characteristic of a semi-polar organic molecule. It is poorly soluble in aqueous and non-polar hydrocarbon solvents but exhibits excellent solubility in polar aprotic solvents such as acetone and DMSO.
For Process Chemists: Dichloromethane, Acetone, and Ethyl Acetate are excellent candidates for reaction media and workup procedures. For crystallization, a solvent/anti-solvent system, such as precipitating from a dichloromethane solution by adding hexane, would likely be a highly effective purification strategy.
For Formulation Scientists: The extremely low aqueous solubility indicates that direct formulation in an aqueous vehicle is not feasible. Strategies to enhance aqueous solubility, such as formulation as an amorphous solid dispersion, nano-milling, or encapsulation, will be necessary for developing an oral dosage form.[4] DMSO serves as an excellent solvent for preparing high-concentration stock solutions for in-vitro screening assays.[10]
The robust shake-flask methodology and analytical framework presented here provide a reliable system for generating the high-quality solubility data essential for advancing research and development involving this compound.
References
Solubility of Organic Compounds - Chemistry LibreTexts. (URL: [Link])
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. (URL: [Link])
Total Dissolved Solids by Gravimetric Determination - U.S. EPA. (URL: [Link])
Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation - amofor. (URL: [Link])
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - MDPI. (URL: [Link])
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (URL: [Link])
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - University of Technology, Iraq. (URL: [Link])
Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives - ResearchGate. (URL: [Link])
Solubility: An overview - International Journal of Pharmaceutical and Chemical Analysis. (URL: [Link])
Thermodynamic Profiling and Phase Behavior of 4-Bromo-3-methylpyrazole Derivatives: A Technical Guide for Preclinical Development
Introduction The thermodynamic profiling of halogenated heterocycles is a critical phase in preclinical drug development. 4-Bromo-3-methylpyrazole (CAS: 13808-64-5) serves as a vital structural motif in modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The thermodynamic profiling of halogenated heterocycles is a critical phase in preclinical drug development. 4-Bromo-3-methylpyrazole (CAS: 13808-64-5) serves as a vital structural motif in modern medicinal chemistry, frequently acting as a hinge-binding pharmacophore in kinase inhibitors and agricultural compounds. The introduction of a bromine atom at the C4 position and a methyl group at the C3 position creates a unique stereoelectronic environment. This whitepaper provides a comprehensive technical guide on evaluating the thermodynamic stability, tautomeric phase behavior, and melting point dynamics of 4-bromo-3-methylpyrazole derivatives.
Mechanistic Drivers of Thermodynamic Stability
The solid-state thermodynamic stability of 4-bromo-3-methylpyrazole is dictated by the delicate balance of crystal lattice packing and intermolecular hydrogen bonding.
Tautomeric Equilibrium: Pyrazoles undergo rapid annular tautomerism. In solution, 4-bromo-3-methyl-1H-pyrazole and 4-bromo-5-methyl-1H-pyrazole exist in a dynamic equilibrium. However, during crystallization, the thermodynamic stability of the lattice forces the selection of a single preferred tautomer[1]. The energetic penalty of disrupting the N-H···N hydrogen bond network means that the solid-state structure is heavily reliant on the steric bulk of the C4-bromine, which restricts rotational freedom and dictates the packing motif (often forming dimers or helical chains)[1].
Enantiotropic vs. Monotropic Polymorphism: The stability of these derivatives is highly temperature-dependent. Polymorphs of pyrazole derivatives often exhibit enantiotropism, where the relative Gibbs free energy (
ΔG
) of two crystal forms intersects at a specific transition temperature[2]. Understanding this is crucial; formulating a drug with a kinetically trapped, metastable polymorph can lead to spontaneous phase conversion during storage, drastically altering the API's solubility and bioavailability[3].
Melting Point Dynamics
The melting point is a direct macroscopic readout of the crystal lattice energy. Pure 4-bromo-3-methylpyrazole exhibits a melting point between 73 °C and 79 °C[4][5]. This relatively low melting transition—compared to highly symmetric, rigid heterocycles—indicates that the asymmetric substitution (3-methyl, 4-bromo) prevents optimal close-packing. The melting point serves as the primary quality control metric for purity and polymorphic identity[2].
Experimental Workflow: Thermal and Structural Analysis
To build a robust thermodynamic profile, researchers must integrate Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-Ray Powder Diffraction (XRPD).
Workflow for thermodynamic profiling and polymorph characterization.
Protocol: Self-Validating DSC Analysis for Phase Behavior
Objective: To quantify the enthalpy of fusion (
ΔHfus
), determine the absolute melting point, and screen for metastable polymorphs using a self-validating thermal cycle[2].
Step 1: Hermetic Sample Encapsulation
Action: Weigh exactly 2.0–5.0 mg of 4-bromo-3-methylpyrazole into an aluminum DSC pan and seal it hermetically using a sample press.
Causality: Low-molecular-weight pyrazoles possess significant vapor pressures near their melting points. A hermetic seal suppresses sublimation. If an open pan were used, the resulting endotherm would be a convoluted signal of both melting and vaporization, invalidating the thermodynamic integration.
Step 2: Baseline and Cell Calibration
Action: Calibrate the instrument's heat flow and temperature using a high-purity Indium standard (
Tm
= 156.6 °C).
Causality: Accurate derivation of entropy (
ΔS
) and Gibbs free energy (
ΔG
) relies entirely on the precision of the heat capacity (
Cp
) baseline.
Step 3: The Heat-Cool-Heat Cycle
Action:
Ramp 1: Heat from 20 °C to 120 °C at 10 °C/min. (Records the melting of the bulk synthesized powder).
Ramp 2: Cool rapidly from 120 °C to -20 °C at 20 °C/min. (Forces kinetic trapping of the melt into a potentially metastable polymorph or amorphous glass).
Ramp 3: Reheat from -20 °C to 120 °C at 10 °C/min. (Records the melting of the newly formed solid).
Causality: This cycle acts as a self-validating system. If Ramp 3 displays a cold crystallization exotherm followed by a melting endotherm at a lower temperature than Ramp 1, a metastable polymorph has been identified. The difference in
ΔH
between the two forms allows for the direct calculation of their relative thermodynamic stability[2].
Step 4: Thermodynamic Data Extraction
Action: Determine the melting point using the extrapolated onset temperature of the endotherm, rather than the peak maximum.
Causality: The peak maximum is subject to thermal lag dependent on sample mass and heating rate. The onset temperature represents the true, invariant thermodynamic phase transition point.
Quantitative Data Summary
The following table synthesizes the baseline physicochemical and thermodynamic properties of 4-bromo-3-methylpyrazole to guide formulation parameters.
Material safety data sheet (MSDS) and toxicity of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
As a Senior Application Scientist, I approach the handling and utilization of chemical building blocks not merely as a set of rules, but as a dynamic system of chemical causality. Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling and utilization of chemical building blocks not merely as a set of rules, but as a dynamic system of chemical causality. Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1858255-21-6) is a highly functionalized, bifunctional scaffold widely utilized in medicinal chemistry and agrochemical development[1][2].
This technical guide synthesizes the material safety data, toxicological mechanisms, and field-proven synthetic protocols required to safely and effectively deploy this molecule in drug discovery workflows.
Physicochemical Profiling & Structural Causality
The utility of this compound stems from its highly specific structural features. The pyrazole core acts as a robust bioisostere for amides and phenols, providing excellent metabolic stability and hydrogen-bonding capabilities[2][3].
The 3-Methyl Group: Provides steric shielding and increases the overall lipophilicity of the scaffold.
The C4-Bromo Handle: Serves as an orthogonal reactivity site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[4].
The N1-Propanoate Ester: Acts as a latent carboxylic acid, allowing for late-stage derivatization into amides or peptides without interfering with the C4-functionalization.
Low molecular weight; ideal fragment for lead generation.
Physical State
Solid / Powder
Typical for halogenated, substituted pyrazoles.
Material Safety Data Sheet (MSDS) & Toxicity Profile
Understanding the toxicity of this compound requires looking beyond standard hazard codes and analyzing the molecular interactions that trigger biological responses. When heated to decomposition, this compound emits highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr)[5].
Table 2: GHS Hazard Profile and Mechanistic Causality
GHS Code
Hazard Statement
Molecular Mechanism of Toxicity
H317
May cause an allergic skin reaction
Haptenization: The electrophilic nature of the C4 position allows the molecule to penetrate the stratum corneum and covalently bind to nucleophilic residues (e.g., cysteine thiols) on skin proteins, triggering a T-cell mediated immune response[5].
H302
Harmful if swallowed
Metabolic Hydrolysis: Non-specific esterases in the GI tract rapidly hydrolyze the propanoate ester, causing localized pH alterations and mucosal irritation[6].
H315 / H319
Causes skin and serious eye irritation
Osmotic/pH Disruption: Lipophilic penetration followed by cellular disruption and localized inflammation[6].
H335
May cause respiratory irritation
Particulate Adsorption: Fine powders can adhere to the respiratory mucosa, leading to localized electrophilic stress[6].
Toxicological Pathway & Mitigation
Fig 1. Mechanistic pathway of chemical exposure, cellular toxicity, and required mitigation.
Emergency Handling Protocols:
Engineering Controls: Must be handled inside a certified chemical fume hood to mitigate H335 risks[5].
PPE: Nitrile gloves (double-gloving recommended due to the lipophilic ester), safety goggles, and a lab coat[5].
Spill Response: Do not sweep dry powder. Moisten with a non-reactive solvent (e.g., isopropanol) to prevent aerosolization, then wipe up and place in a sealed hazardous waste container.
Synthetic Significance & Experimental Protocols
In drug discovery, pyrazole derivatives exhibit potent antiviral, anticancer, and cytoprotective properties[3][4]. Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is specifically designed for multi-step derivatization.
Fig 2. Synthetic derivatization workflow exploiting the C4-bromo and N1-ester functional handles.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C4
Causality Note: The C4-bromo pyrazole is an electron-rich heteroaryl halide, which can make the oxidative addition step of the catalytic cycle sluggish. We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand provides a wide bite angle, accelerating the reductive elimination step while stabilizing the palladium center against precipitation[4].
Reagent Preparation: In an oven-dried Schlenk flask, combine Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq), the desired aryl boronic acid (1.2 eq), and
Pd(dppf)Cl2
(0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
K2CO3
(3:1 ratio). Degassing via sparging with Argon for 15 minutes is critical to prevent the formation of palladium black.
Execution: Heat the biphasic mixture to 80°C under an Argon atmosphere for 12 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) disappears, replaced by the
[M+H]+
of the arylated product.
Protocol 2: Base-Catalyzed Ester Hydrolysis
Causality Note: The pyrazole N2 nitrogen has a pKa of approximately 2.5. If the solution is acidified below pH 2 during the workup, the pyrazole will protonate, rendering the product highly water-soluble and preventing organic extraction. Careful pH control is paramount[3].
Dissolution: Dissolve the C4-arylated ester from Protocol 1 in a 3:1:1 mixture of THF:MeOH:
H2O
. The methanol acts as a phase-transfer bridge to ensure a homogeneous solution.
Hydrolysis: Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 3.0 eq). Stir at room temperature for 4 hours.
Acidification (Critical Step): Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous layer with water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches exactly 3.5–4.0 . This ensures the carboxylic acid (pKa ~4.5) is protonated and precipitates, while the pyrazole remains neutral.
Self-Validation Checkpoint: Filter the resulting precipitate and analyze via
1H
NMR. The successful hydrolysis is confirmed by the complete disappearance of the sharp singlet at ~3.7 ppm corresponding to the methyl ester group.
Regioselective N-Alkylation Methods for the Synthesis of 1H-Pyrazol-1-yl Propanoates
An Application Guide for Medicinal and Process Chemists Abstract N-alkylated pyrazoles are foundational scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The synthesis of 1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Medicinal and Process Chemists
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] The synthesis of 1H-pyrazol-1-yl propanoates, key intermediates for various active pharmaceutical ingredients, presents a significant synthetic challenge: controlling the site of alkylation on the pyrazole ring. Due to the similar nucleophilicity of the two nitrogen atoms in unsymmetrical pyrazoles, N-alkylation reactions can lead to mixtures of N1 and N2 regioisomers, complicating purification and reducing overall yield. This guide provides an in-depth analysis of field-proven, regioselective methods to synthesize 1H-pyrazol-1-yl propanoates with high selectivity. We will explore the mechanistic underpinnings of regiocontrol and deliver detailed, validated protocols for three primary methods: Catalyst-Free Michael Addition, Phase-Transfer Catalysis, and Directed SN2 Alkylation. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable solutions for pyrazole functionalization.
The Challenge of Pyrazole Regioselectivity
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), these two nitrogens are chemically distinct. Upon deprotonation, the resulting pyrazolate anion is a bidentate nucleophile, and alkylation can occur at either nitrogen, leading to a mixture of regioisomers.
The challenge is to direct the incoming propanoate electrophile exclusively to the N1 position. The outcome of the reaction is a delicate interplay of several factors:
Steric Hindrance: Substituents at the C3 and C5 positions of the pyrazole ring can sterically shield the adjacent nitrogen atom. Alkylation generally favors the less sterically hindered nitrogen.[2][3]
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of each nitrogen atom.
Reaction Conditions: The choice of base, solvent, temperature, and catalyst can profoundly influence the regiochemical outcome by altering the nature of the pyrazolate ion pair and the reaction mechanism.[4]
Electrophile Structure: The use of an α,β-unsaturated ester (e.g., ethyl acrylate) versus an alkyl halide (e.g., ethyl 3-bromopropanoate) fundamentally changes the reaction type from a conjugate addition to a nucleophilic substitution, each with its own regiochemical biases.
This guide will provide actionable protocols that leverage these factors to achieve high N1-selectivity.
Method 1: Catalyst-Free Michael Addition to Acrylates
The aza-Michael conjugate addition of pyrazoles to α,β-unsaturated esters, such as ethyl acrylate, is an exceptionally efficient and highly regioselective method for synthesizing N1-substituted propanoates. This approach often yields the N1 isomer with near-perfect selectivity (>99:1) and is notable for its operational simplicity and mild, catalyst-free conditions.[1][5]
Mechanistic Rationale for N1-Selectivity
The high N1 regioselectivity in the Michael addition is driven by a combination of steric and electronic factors, potentially including favorable attractive interactions between the pyrazole and the acrylate.[1] For most 3-substituted pyrazoles, the N1 position is sterically more accessible. The reaction proceeds via nucleophilic attack of a pyrazole nitrogen onto the β-carbon of the acrylate ester. Even for pyrazoles with smaller substituents where steric hindrance is less pronounced, this method consistently favors the N1 product, suggesting a strong intrinsic electronic preference.[1]
Caption: Workflow for N1-selective Michael Addition.
Detailed Protocol: Michael Addition
This protocol is adapted from a general procedure for highly regioselective N-alkylation of pyrazoles.[1]
To a clean, dry vial equipped with a magnetic stir bar, add the 1H-pyrazole (1.0 equiv) and DMSO (4 mL).
Add N,N-Diisopropylethylamine (1.2 equiv) to the solution.
Add the ethyl acrylate (1.05 equiv) to the reaction mixture.
Stir the resulting mixture at 25 °C. Monitor the reaction for the consumption of the starting pyrazole by Thin Layer Chromatography (TLC) or 1H NMR analysis of a small aliquot.
Upon completion, add ice water (10 mL) to the reaction mixture to quench the reaction.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 5 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by silica gel column chromatography to obtain the pure ethyl 3-(1H-pyrazol-1-yl)propanoate.
Choice of Base: A non-nucleophilic, sterically hindered base like iPr2NEt is crucial. It is strong enough to facilitate the reaction without competing in the Michael addition itself.
Solvent: DMSO is an excellent solvent for this reaction as it effectively dissolves the pyrazole and the resulting pyrazolate salt, promoting a homogenous reaction.
Versatility: This method is highly effective for a wide range of pyrazoles, including those with electron-withdrawing groups like nitro and cyano, which can be challenging substrates in other alkylation methods.[1]
Method 2: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful and practical technique for the N-alkylation of pyrazoles. It is particularly well-suited for industrial applications due to its mild conditions, high reaction rates, and often, the ability to be performed without an organic solvent.[6][7] This method typically employs a quaternary ammonium salt to transport the pyrazolate anion, generated by a solid base like potassium hydroxide, into an organic phase (or the liquid electrophile itself) to react with an alkyl halide like ethyl 3-bromopropanoate.
The PTC Mechanism
The PTC cycle enables the reaction between two mutually insoluble reactants.
Anion Formation: The solid base (KOH) deprotonates the pyrazole at the solid-liquid interface, forming a potassium pyrazolate salt.
Ion Exchange: The phase-transfer catalyst, typically Tetra-n-butylammonium bromide (TBAB), exchanges its bromide anion for the pyrazolate anion, forming a lipophilic ion pair (Q+Pz-).
Organic Phase Reaction: This ion pair is soluble in the organic phase (the electrophile), where the pyrazolate anion reacts with the ethyl 3-bromopropanoate in a standard SN2 reaction.
Catalyst Regeneration: After the reaction, the catalyst cation (Q+) returns to the solid-liquid interface with the bromide anion, ready to start a new cycle.
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyrazole (1.0 equiv), powdered potassium hydroxide (1.2 equiv), and TBAB (0.03 equiv).
Add the ethyl 3-bromopropanoate (1.0 equiv) to the solid mixture.
Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 60-80 °C). The reaction is often exothermic.
Monitor the reaction progress by TLC or GC/MS.
After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
The crude product can be purified by vacuum distillation (ball-to-ball) or column chromatography.[8][9]
Base Selection: Powdered KOH is a strong base that works well. For sensitive substrates where side reactions like isomerization or hydrolysis of the ester could be an issue, a milder base like potassium carbonate (K2CO3) can be used.[8][9]
Solvent-Free Advantage: Working without a solvent increases reactant concentration, leading to higher reaction rates. It also simplifies the work-up, reduces waste, and avoids potential co-distillation of the product with the solvent.[8]
Regioselectivity Control: In PTC, regioselectivity is primarily governed by steric factors. The reaction favors the less hindered N1 nitrogen for 3-substituted pyrazoles.
Method 3: Directed SN2 Alkylation in K2CO3/DMSO
A systematic study of N-substitution reactions of 3-substituted pyrazoles revealed that the K2CO3/DMSO system is a simple, robust, and effective combination for achieving high N1-regioselectivity in SN2 alkylations.[4] This method provides a significant improvement over many traditional alkylation conditions that often give poor isomeric ratios.
Mechanistic Rationale for N1-Selectivity
The "superbasic" nature of the K2CO3/DMSO medium facilitates the complete deprotonation of the pyrazole.[4] While the exact mechanism for the high selectivity is not fully elucidated, it is hypothesized that the specific solvation and ion-pairing effects in DMSO favor the presentation of the less sterically hindered N1 nitrogen for nucleophilic attack. The bulky potassium cation, coordinated by DMSO, may preferentially associate with the more sterically accessible side of the pyrazolate anion, leaving the N1 atom more available for reaction. DFT calculations support that the N1-substituted product is often the thermodynamically favored isomer.[4]
Detailed Protocol: K2CO3/DMSO Alkylation
This protocol is adapted from a systematic study on regioselective pyrazole substitution.[4]
Steric Dominance: The data clearly shows that as the steric bulk of the C3-substituent increases (Methyl < Phenyl < tert-Butyl), the N1 selectivity dramatically improves, confirming that this method is primarily governed by steric hindrance.[4]
Electrophile Bulk: Using a bulkier secondary alkyl halide (isopropyl iodide) slightly decreases the N1:N2 ratio, likely because the reaction may proceed through a partial SN1 mechanism, which is less sensitive to steric factors.[4]
Practicality: This method is operationally simple and uses inexpensive, common lab reagents, making it a highly practical choice for many applications.
Method Selection and Characterization
Choosing the optimal method depends on the specific pyrazole substrate and the desired outcome.
Caption: Decision guide for selecting an N-alkylation method.
Characterization of Regioisomers:
The definitive identification of N1 and N2 isomers is crucial.
NMR Spectroscopy:1H and 13C NMR are primary tools. The chemical shift of the C5-H proton is often diagnostic. For unambiguous assignment, 2D NMR experiments like NOESY can show through-space correlation between the new propanoate chain protons and substituents at the C5 position (for the N1 isomer) or C3 position (for the N2 isomer).[3]
X-Ray Crystallography: Provides unequivocal proof of structure and is the gold standard for regiochemical assignment.[1][4]
GC/MS and LC/MS: Essential for determining the isomeric ratio in the crude reaction mixture before purification.[1]
Conclusion
The regioselective synthesis of 1H-pyrazol-1-yl propanoates is a solvable challenge with the right choice of methodology. For applications demanding the highest purity and selectivity, the Michael addition to ethyl acrylate is unparalleled. For general-purpose synthesis, particularly with sterically demanding pyrazoles, the K2CO3/DMSO system offers a simple and robust SN2 pathway. For process development and scale-up, the efficiency and solvent-free nature of Phase-Transfer Catalysis present significant advantages. By understanding the mechanistic principles behind each method, researchers can confidently select and execute the optimal procedure to access these valuable chemical building blocks.
References
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [Link]
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Semantic Scholar. [Link]
Wang, J., Gately, S., & Li, W. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8200-8207. [Link]
Chen, P. H., Chen, K., & Liu, R. S. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11049-11058. [Link]
Goikhman, R., Jacques, T., & Sames, D. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(40), 15937-15947. [Link]
Haskins, M., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. [Link]
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Application Note: Ester Hydrolysis Protocols for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate Derivatives
Introduction Pyrazole-containing carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The conversion of the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrazole-containing carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The conversion of their ester precursors, such as Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, into the corresponding carboxylic acid is a critical step in the synthesis of these active pharmaceutical ingredients (APIs). The choice of hydrolysis protocol is paramount, as it can significantly impact reaction efficiency, product purity, and the preservation of stereochemical integrity, especially at the chiral alpha-carbon.
This technical guide provides detailed, field-proven protocols for the hydrolysis of this specific class of pyrazole propanoate esters. It is designed for researchers, medicinal chemists, and process development scientists, offering a comprehensive analysis of common hydrolysis strategies, step-by-step methodologies, and critical troubleshooting advice.
Strategic Overview: Choosing the Right Hydrolysis Pathway
The hydrolysis of an ester to a carboxylic acid can be achieved under basic, acidic, or enzymatic conditions. The selection of the optimal method depends on the substrate's stability, steric hindrance around the ester, and the presence of other sensitive functional groups. The pyrazole ring is generally stable, but the bromo-substituent and the chiral center adjacent to the ester require careful consideration.[3][4]
Base-Catalyzed Hydrolysis (Saponification): This is the most common and often most efficient method for methyl ester hydrolysis.[5][6] The reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base, forming a carboxylate salt.[5][6] This prevents the reverse reaction (esterification). Lithium hydroxide (LiOH) is frequently the base of choice in research and development settings over sodium or potassium hydroxide, as it can lead to cleaner reactions and is less harsh, which can be crucial for preventing epimerization at the sensitive α-carbon.[7][8][9]
Acid-Catalyzed Hydrolysis: This method is the microscopic reverse of Fischer esterification.[5][10][11] It involves protonating the carbonyl oxygen to activate the ester towards nucleophilic attack by water.[12] The reaction is reversible and requires a large excess of water to drive the equilibrium toward the carboxylic acid product.[5][10] This approach can be advantageous for substrates that are sensitive to strong bases, but may require elevated temperatures and longer reaction times.
This protocol employs lithium hydroxide in a mixed aqueous-organic solvent system, a standard and reliable method for the saponification of methyl esters in complex molecules.[9][13]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (1.0 eq) in a mixture of THF and water. A common solvent ratio is 3:1 THF:H₂O.[14] The volume should be sufficient to ensure complete dissolution at room temperature (e.g., 0.1 M concentration).
Reagent Addition: In a separate container, dissolve LiOH·H₂O (1.5 - 3.0 eq) in deionized water and add it to the stirred ester solution.
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[14]
Workup - Quenching and Neutralization:
Once the reaction is complete, carefully remove the THF under reduced pressure using a rotary evaporator.
Cool the remaining aqueous solution in an ice bath (0-5 °C).
Slowly acidify the solution by adding 1M HCl dropwise with vigorous stirring. Monitor the pH with pH paper, adjusting to pH 2-3.[15] The carboxylic acid product should precipitate as a solid.[14]
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine to remove residual water.[14] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[14]
Protocol 2: Acid-Catalyzed Hydrolysis for Base-Sensitive Derivatives
This protocol is an alternative for substrates that may degrade or epimerize under basic conditions. It requires heating to drive the reversible reaction to completion.[11][16]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
Reaction Setup: Dissolve the starting ester (1.0 eq) in a solvent such as dioxane or acetic acid. Add a large excess of water, followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq).
Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Due to the reversible nature of the reaction, it may take a significant amount of time (6-24 hours) to reach completion.
Workup - Neutralization:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice and water.
Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
Extraction: Extract the neutralized aqueous mixture three times with ethyl acetate.
Re-acidification and Isolation:
Combine the aqueous layers and re-acidify to pH 2-3 with 1M HCl.
Extract the product again three times with ethyl acetate.
Combine these second organic extracts.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude carboxylic acid by recrystallization or column chromatography as described in Protocol 1.
Visualization of Protocols and Chemical Transformation
Caption: A generalized workflow for ester hydrolysis.
Caption: Chemical transformation from ester to carboxylic acid.
(Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with actual chemical structure images.)
More complex: Neutralize, extract, re-acidify, re-extract.
Troubleshooting and Field-Proven Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
- Insufficient reagent (base or acid).- Low reaction temperature.- Steric hindrance around the ester.- Poor solubility of starting material.
- Increase equivalents of LiOH (up to 5 eq) or acid catalyst.- For base hydrolysis, gentle heating (e.g., 40 °C) can be attempted.[14]- For acid hydrolysis, ensure reflux is maintained.- Add a co-solvent like methanol to improve solubility.[7]
Low Yield
- Incomplete reaction.- Product loss during workup (e.g., incomplete extraction).- Degradation of starting material or product.
- Ensure complete consumption of starting material via TLC/LC-MS.- Ensure aqueous layer is fully acidified (pH 2-3) before extraction.- Perform multiple extractions (3-5 times) with the organic solvent.- If the product is base-sensitive, switch to the acid-catalyzed protocol.
Epimerization
- Reaction conditions are too harsh (strong base, high temperature).
- Use LiOH instead of NaOH/KOH.- Run the reaction at the lowest possible temperature (e.g., 0 °C to RT).- Reduce reaction time by using a slight excess of LiOH.- Consider enzymatic hydrolysis for highly sensitive chiral centers.
Side Product Formation
- The bromo-pyrazole ring may be sensitive to very harsh conditions (e.g., high temp with strong base).
- Use the mildest conditions possible (LiOH, RT).- Ensure the reaction is not heated unnecessarily.- If side products persist, the acid-catalyzed route may be cleaner.
Conclusion
The hydrolysis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate derivatives is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. For most applications, the base-catalyzed saponification using lithium hydroxide at room temperature provides an efficient, high-yielding, and reliable method. However, for substrates that are particularly sensitive to base or prone to epimerization, the acid-catalyzed alternative offers a viable, albeit slower, pathway. Careful monitoring of the reaction progress and optimization of the workup procedure are critical for achieving high purity and yield of the target carboxylic acid.
References
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
Maddila, S., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
Reddit r/Chempros. (2025). Why are my ester hydrolysis not working. Available at: [Link]
ResearchGate. Investigation of Saponification Mechanisms in Biodiesel Production. Available at: [Link]
ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h. Available at: [Link]
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]
Google Patents. US9447089B2 - Compositions and uses thereof.
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
YouTube. (2021). Saponification of methyl benzoate. Available at: [Link]
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
Web IITD Sites. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Available at: [Link]
CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]
PubMed. Pyrazole carboxylic acid derivatives: Synthesis and biological applications. Available at: [Link]
University of Manitoba. Preparation of Methyl Benzoate. Available at: [Link]
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield and purity bottlenecks in the N-alkylati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield and purity bottlenecks in the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with methyl 2-bromopropanoate.
This transformation is deceptively complex. While it appears to be a standard
SN2
substitution, the reaction is governed by strict kinetic and thermodynamic parameters. Poor control over these parameters leads to three primary failure modes: poor regioselectivity, electrophile degradation via
E2
elimination, and ester hydrolysis. This guide provides the mechanistic causality and self-validating protocols required to master this synthesis.
Part 1: Troubleshooting Guides & FAQs
Q1: My reaction yields a mixture of the target N1-isomer and the N2-isomer (Methyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate). How can I improve regioselectivity?A: Achieving high N1 regioselectivity is a classic challenge when alkylating unsymmetrical pyrazoles[1]. The methyl group at the 3-position provides steric hindrance that naturally disfavors alkylation at the adjacent N2 position[1]. However, the choice of base and solvent dictates the transition state.
The Fix: Switch your solvent to a highly polar aprotic solvent like DMSO and use
K2CO3
as the base[1]. The highly coordinating nature of DMSO solvates the potassium cation, creating a "naked" pyrazolate anion. In this state, steric factors dominate the nucleophilic attack, strongly favoring the less hindered N1 position[2]. Avoid using
NaH
in THF, which often results in tighter ion pairs and lower regiocontrol[3].
Q2: I am experiencing incomplete conversion of the pyrazole, and GC-MS/LC-MS indicates the formation of methyl acrylate. What is causing this?A: You are observing competing
E2
elimination. Methyl 2-bromopropanoate is a secondary alkyl halide with acidic alpha-protons. When subjected to strong, non-nucleophilic bases (e.g.,
NaH
,
KOtBu
) or elevated temperatures, dehydrohalogenation (
E2
) outcompetes the desired
SN2
N-alkylation, yielding volatile methyl acrylate and destroying your electrophile[4].
The Fix: Maintain the reaction temperature strictly at or below 25 °C. If elimination persists with
K2CO3
, consider switching the electrophile to methyl 2-chloropropanoate. While the chloride is a poorer leaving group (slowing the
SN2
rate), it is significantly less prone to
E2
elimination.
Q3: My LC-MS shows a significant byproduct with a mass corresponding to [M-14] (loss of a methyl group). How do I prevent this?A: This indicates ester hydrolysis, forming 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid. This occurs when adventitious water is present in the hygroscopic base (
K2CO3
) or solvent, generating hydroxide ions that readily attack the methyl ester.
The Fix: Implement strict anhydrous conditions. Oven-dry the
K2CO3
at 120 °C overnight before use, and utilize molecular sieves in your DMSO.
Part 2: Condition Screening & Yield Optimization
To illustrate the causality of reagent selection, the following table summarizes the quantitative data from various condition screens.
Base
Solvent
Temperature
N1:N2 Ratio
Overall Yield
Mechanistic Observation
NaH
(1.2 eq)
THF
0 °C to 25 °C
2:1
45%
Significant
E2
elimination of electrophile.
K2CO3
(2.0 eq)
DMF
60 °C
4:1
60%
Minor ester hydrolysis; elevated thermal
E2
.
Cs2CO3
(1.5 eq)
MeCN
25 °C
5:1
75%
Clean reaction, but lower regioselectivity.
K2CO3
(2.0 eq)
DMSO
25 °C
>10:1
85%
Optimal conditions; naked anion favors N1.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is engineered to validate itself at each critical juncture, ensuring reproducibility and high N1-selectivity.
Step 1: Preparation of the Anhydrous System
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of argon.
Add 2.0 equivalents (relative to pyrazole) of finely powdered
K2CO3
. Critical: The
K2CO3
must be pre-dried in a vacuum oven at 120 °C for at least 12 hours to prevent downstream ester hydrolysis.
Step 2: Deprotonation (In-Process Control 1)
Suspend the
K2CO3
in anhydrous DMSO (0.2 M relative to pyrazole).
Add 1.0 equivalent of 4-bromo-3-methyl-1H-pyrazole.
Stir the suspension at 25 °C for 30 minutes.
Validation: The solution should become slightly homogenous as the pyrazolate potassium salt forms.
Step 3: Alkylation (In-Process Control 2)
Place the flask in a 15 °C water bath to absorb the mild exotherm.
Dropwise, add 1.1 equivalents of methyl 2-bromopropanoate over 10 minutes.
Remove the bath and allow the reaction to stir at 25 °C for 4 hours.
Validation: Perform an LC-MS check at 2 hours. You should observe the target mass
[M+H]+≈247.0/249.0
(due to bromine isotopes) with an N1:N2 peak area ratio of >10:1. If starting material remains, do not heat the reaction; extend the time to 6 hours to avoid
E2
elimination[4].
Step 4: Quench and Isolation
Quench the reaction by pouring it into 5 volumes of ice-cold saturated aqueous
NH4Cl
.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine (5x) to remove residual DMSO.
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure N1 isomer.
Part 4: Pathway Visualization
The following diagram maps the logical relationships between the starting materials, the desired
SN2
pathway, and the competing failure modes.
Reaction pathways showing desired SN2 alkylation versus competing E2 elimination and regioselectivity.
Part 5: References
ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry.
URL:[Link]
ACS Publications. "Atom Transfer Radical Polymerization-Inspired Room Temperature (sp3)C–N Coupling." Journal of the American Chemical Society.
URL:[Link]
MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences.
URL:[Link]
How to prevent unwanted debromination during pyrazole cross-coupling reactions
A Guide to Preventing Unwanted Debromination Welcome to the technical support center for pyrazole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Unwanted Debromination
Welcome to the technical support center for pyrazole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation involving brominated pyrazole substrates. Unwanted debromination, a common and frustrating side reaction, can significantly lower yields and complicate purification.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate debromination, ensuring the success of your synthetic campaigns.
Quick-Find FAQs
This section addresses the most common initial questions regarding debromination in pyrazole cross-coupling reactions.
Q1: What is debromination and why is it a problem in my pyrazole cross-coupling reaction?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyrazole starting material is replaced by a hydrogen atom.[1] This leads to the formation of a protonated pyrazole byproduct instead of your desired coupled product, which reduces the overall yield and introduces impurities that can be difficult to separate.
Q2: What is the most common cause of debromination?
A2: The formation of a palladium-hydride (Pd-H) species is often the primary culprit.[1] This highly reactive intermediate can be generated from various sources within your reaction, including solvents (especially alcohols like isopropanol), water, or even the base itself.[1][2][3] The Pd-H species can then react with your bromopyrazole in a competing catalytic cycle, leading to the debrominated side product.
Q3: Are certain types of bromopyrazoles more prone to debromination?
A3: Yes, the position of the bromine atom and the electronic properties of the pyrazole ring can influence susceptibility. Electron-deficient pyrazoles and N-heterocyclic halides in general, can be more prone to debromination.[1] Additionally, the presence of an N-H group on the pyrazole ring can sometimes lead to deprotonation by the base, increasing the ring's electron density and potentially influencing the reaction outcome.[1]
Q4: How can I quickly check if debromination is occurring?
A4: The most effective way to monitor your reaction for debromination is through techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing your reaction mixture to a standard of the unbrominated pyrazole, you can identify the presence of the byproduct.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a deeper dive into the reaction components and conditions is necessary. This section provides a systematic approach to troubleshooting and optimizing your pyrazole cross-coupling reactions to suppress debromination.
If you are observing a substantial amount of the debrominated pyrazole in your reaction, a careful review of your catalyst system and reaction conditions is warranted.
Root Cause Analysis: The Catalytic Culprits
The choice of palladium catalyst and, more importantly, the ancillary ligand, is paramount in controlling the delicate balance between the desired cross-coupling and undesired debromination.
Ligand Selection: The ligand's steric and electronic properties directly influence the reactivity of the palladium center.
Problem: Small, electron-poor ligands may not sufficiently stabilize the palladium catalyst, leading to the formation of Pd-H species.
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the C-C or C-N bond, outcompeting the debromination pathway.[4] Experimental and computational studies have shown that sterically demanding biaryl dialkylphosphine ligands are particularly effective in promoting challenging cross-coupling reactions of five-membered heterocycles.[5]
Recommendation: Consider ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or AdBrettPhos.[1][5] For particularly challenging systems, specialized ligands like tBuBrettPhos have been developed for the amination of unprotected bromoimidazoles and bromopyrazoles.[5] In some cases, a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to effectively prevent debromination.[6][7]
Catalyst Loading: While it may seem counterintuitive, a very low catalyst loading can sometimes exacerbate side reactions if the catalyst turnover is slow.
Problem: A sluggish reaction provides more opportunity for catalyst decomposition and the formation of Pd-H species.
Solution: Ensure an adequate catalyst loading, typically in the range of 1-5 mol%. For difficult couplings, a slightly higher loading may be beneficial.[8]
Visualizing the Competing Pathways
The following diagram illustrates the divergence between the desired cross-coupling pathway and the undesired debromination cycle.
Caption: Competing catalytic cycles in pyrazole cross-coupling.
The environment in which the reaction takes place plays a critical role. The choice of base, solvent, and temperature can either favor or suppress the formation of the debrominated byproduct.
Optimizing the Reaction Environment
Base Selection: Strong, sterically hindered bases are often used in cross-coupling reactions to facilitate deprotonation of the coupling partner or the catalyst complex. However, they can also promote Pd-H formation.
Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can contribute to the formation of palladium-hydride species.[4]
Solution: Consider using weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective alternatives that are less prone to causing debromination.[4] For substrates with base-labile functional groups, powdered potassium fluoride (KF) can be a suitable choice.[9]
Recommendation: Screen a panel of bases, starting with K₃PO₄ or Cs₂CO₃, to identify the optimal choice for your specific substrate.
Solvent Effects: The solvent can act as a hydride source, directly contributing to debromination.
Problem: Protic solvents, especially secondary alcohols like isopropanol, are known to undergo oxidation in the presence of a palladium catalyst, which can lead to hydrodehalogenation.[2]
Solution: Utilize aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF).[1] In some cases, a mixture of an aprotic solvent and water is necessary for the solubility of the base, but the amount of water should be carefully controlled.
Special Case: Interestingly, ethanol has been successfully used as a solvent in some pyrazole C-N couplings, with the Xantphos ligand being key to preventing side reactions arising from the alcoholic solvent.[2]
Temperature Control: Higher temperatures can accelerate both the desired reaction and undesired side reactions.
Problem: Elevated temperatures can increase the rate of catalyst decomposition and Pd-H formation, leading to more debromination.
Solution: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Room temperature Suzuki-Miyaura couplings have been achieved for some substrates with highly active catalyst systems.[9]
Recommendation: Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. If the reaction is sluggish, consider a more active catalyst system before resorting to higher temperatures.
Data-Driven Decision Making: A Summary of Key Parameters
The following table provides a starting point for optimizing your reaction conditions to minimize debromination.
Avoids direct contribution to Pd-H formation from the solvent.
Temperature
Lowest effective temperature (start around 80 °C and adjust).
Minimizes catalyst decomposition and the rate of side reactions.
Additives
In some cases, additives like tetrakis(dimethylamino)ethylene (TDAE) have been used as a mild organic reductant to suppress debromination in nickel-catalyzed couplings.[10]
Can help control the redox chemistry of the catalytic cycle.
Issue 3: Substrate-Specific Challenges
Sometimes, the inherent properties of your bromopyrazole substrate make it particularly susceptible to debromination.
Strategies for "Difficult" Substrates
N-H Containing Pyrazoles: The acidic proton on the pyrazole nitrogen can be a source of complications.
Problem: Deprotonation by the base can alter the electronic properties of the ring or lead to unproductive coordination to the palladium center.
Solution: Protecting the N-H group with a suitable protecting group (e.g., Boc, SEM, or trityl) can often suppress dehalogenation and improve reaction outcomes.[1][11] The trityl group, for instance, can be readily removed with trifluoroacetic acid (TFA) after the coupling reaction.[11]
Sterically Hindered Pyrazoles: Steric bulk near the bromine atom can slow down the desired oxidative addition and transmetalation steps.
Problem: A slow desired reaction provides a larger window for the competing debromination to occur.
Solution: The use of highly active, sterically demanding catalyst systems is crucial. Ligands like AdBrettPhos and tBuBrettPhos were specifically designed for such challenging couplings.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a Generic Bromopyrazole with Phenylboronic Acid
This protocol provides a robust starting point for minimizing debromination.
Reagent Preparation:
To an oven-dried reaction vial, add the bromopyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
Catalyst Addition:
In a separate vial, prepare the catalyst mixture by adding the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
Add the catalyst mixture to the reaction vial.
Solvent and Degassing:
Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).
Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Reaction:
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
Work-up and Purification:
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
If debromination persists, follow this logical troubleshooting workflow.
Caption: A step-by-step troubleshooting workflow for debromination.
By systematically evaluating and optimizing each of these parameters, you can significantly reduce the incidence of unwanted debromination and improve the efficiency and reliability of your pyrazole cross-coupling reactions.
References
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]
Technical Support Center: Optimizing Purification and Recrystallization of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1858255-21-6)[1][2]. This functionalized pyrazole is a critical building block in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1858255-21-6)[1][2]. This functionalized pyrazole is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[3][4].
Because this compound is a low-melting halogenated ester, researchers frequently encounter two major bottlenecks during its downstream processing: regioisomer co-elution during chromatography and liquid-liquid phase separation (oiling out) during recrystallization[5][6]. This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to overcome these challenges.
Part 1: Troubleshooting & FAQs
Q1: During the N-alkylation step, my LC-MS and TLC show two distinct products with identical masses (m/z 247). What are these, and why did they form?A: You are observing the formation of regioisomers. The base-mediated alkylation of 4-bromo-3-methyl-1H-pyrazole with methyl 2-bromopropanoate can occur at either the N1 or N2 position[3]. Because pyrazoles rapidly tautomerize, the starting material exists in equilibrium. Alkylation at N1 yields your target (the 3-methyl isomer), while alkylation at N2 yields the impurity (the 5-methyl isomer). The 3-methyl isomer is typically the major product because the methyl group at the 3-position sterically hinders the adjacent N2 nitrogen, making N1 the kinetically and thermodynamically favored site for attack by a bulky secondary alkyl halide[3][4].
Q2: During recrystallization, my product forms a milky emulsion that settles into a thick oil at the bottom of the flask instead of crystallizing. How do I fix this?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[5][6]. It occurs when the cooling trajectory of your supersaturated solution crosses the binodal curve (where the solution separates into a solute-rich oil phase and a solvent-rich phase) before it crosses the solubility curve required for solid nucleation[7]. This is highly common for low-melting esters. To fix this, you must alter the thermodynamic pathway: lower the initial concentration, switch to a solvent with a more gradual solubility profile (like Isopropanol), and introduce seed crystals before the cloud point is reached[5][6].
Q3: I am experiencing low mass recovery and the appearance of a highly polar baseline spot during silica gel chromatography. What is causing this degradation?A: Your product is undergoing ester hydrolysis on the column. The methyl propanoate group is susceptible to cleavage if the silica gel is too acidic, or if residual basic salts (e.g., K₂CO₃ from the reaction) are concentrated on the column during loading. Pre-treating the silica with a mild organic base neutralizes the active silanol sites, preventing this degradation.
Part 2: Mechanistic Workflows & Visualizations
Regioselectivity in Synthesis
The diagram below illustrates the competing pathways during the synthesis of the ester, dictated by steric hindrance.
Fig 1: Regioselective pathways in the N-alkylation of 4-bromo-3-methylpyrazole.
Overcoming Liquid-Liquid Phase Separation (LLPS)
To successfully crystallize the product, the cooling trajectory must be carefully managed to avoid the LLPS zone.
Fig 2: Thermodynamic pathways determining crystallization versus oiling out (LLPS).
Part 3: Data Presentation
Table 1: Comparative Properties of N-Alkylation Isomers
Understanding the physical differences between the isomers is critical for successful chromatographic separation.
Property
Target (3-Methyl Isomer)
Impurity (5-Methyl Isomer)
Mechanistic Causality
Steric Environment
Less hindered at N1
Highly hindered at N1
The 3-methyl group points away from the bulky propanoate ester, reducing steric clash[3].
Chromatographic Mobility (Rf)
Higher (~0.4 in 3:1 Hex/EtOAc)
Lower (~0.25 in 3:1 Hex/EtOAc)
The exposed N2 lone pair in the 5-methyl isomer interacts more strongly with the acidic silanol groups on the stationary phase.
¹H NMR (Pyrazole -CH₃)
~2.2 ppm
~2.3 ppm
The deshielding effect differs based on the proximity of the methyl group to the electron-withdrawing N-alkyl ester group[4].
Table 2: Solvent System Matrix for Recrystallization
Selecting the correct solvent is the primary defense against oiling out[6][7].
Solvent System
Propensity for Oiling Out (LLPS)
Recommendation
Thermodynamic Reason
Ethanol / Water
High
Avoid
The steep polarity gradient causes the low-melting ester to phase-separate into a solute-rich liquid before solid nucleation can occur[7].
Ethyl Acetate / Heptane
Moderate
Acceptable (with seeding)
Offers a gradual solubility curve; however, it requires strict temperature control to stay within the metastable zone[6].
Isopropanol (IPA)
Low
Optimal
Excellent temperature-dependent solubility profile. Hydrogen bonding stabilizes the solute without inducing liquid-liquid demixing[5].
Part 4: Experimental Protocols
Protocol A: Chromatographic Separation of Regioisomers
This protocol utilizes a buffered stationary phase to prevent ester hydrolysis while maximizing the resolution between the 3-methyl and 5-methyl isomers.
Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N).
Causality: Et₃N neutralizes acidic silanol sites that catalyze the hydrolysis of the methyl ester during purification.
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.
Self-Validation: Ensure the loading band is narrow (<5% of total column height). A wide loading band will cause the closely eluting isomers to overlap.
Gradient Elution: Run a shallow step-gradient from 5% to 20% Ethyl Acetate in Hexanes.
Causality: A shallow gradient prevents co-elution caused by solvent front displacement. The less polar 3-methyl isomer will elute first.
Fraction Monitoring: Analyze fractions via TLC (UV 254 nm).
Self-Validation: Pool only the fractions where a single, cleanly resolved top spot is visible. Evaporate under reduced pressure at <35°C to prevent thermal degradation.
This protocol uses controlled cooling and seeding to bypass the liquid-liquid phase separation (LLPS) boundary[5][6].
Dissolution: Dissolve the chromatographically purified ester in a minimal amount of boiling Isopropanol (IPA) at 70°C.
Causality: IPA provides a shallow solubility curve, reducing the risk of hitting the liquid-liquid binodal curve upon cooling[7].
Controlled Cooling & Cloud Point Check: Cool the solution slowly (0.5°C/min) to 50°C.
Self-Validation: The solution must remain completely clear. If a milky emulsion forms (indicating LLPS), the concentration is too high. Reheat to 70°C, add 5% more IPA by volume, and repeat the cooling step[5].
Seeding in the Metastable Zone: Once the solution reaches 45°C (within the metastable zone), introduce 1–2 mg of pure, crystalline Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate.
Causality: Seeding bypasses the high thermodynamic energy barrier required for primary nucleation. It forces the supersaturated solute to deposit directly onto the seed crystals rather than phase-separating into an oil[5][6].
Maturation and Isolation: Hold the temperature at 45°C for 2 hours to allow the crystal lattice to build, then cool to 5°C at a rate of 0.1°C/min.
Self-Validation: You should observe the growth of distinct, birefringent crystals rather than a viscous layer at the bottom of the flask. Filter the crystals and wash with cold heptane.
References
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions
ACS Publications
URL:[Link]
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives
National Institutes of Health (PMC)
URL:[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357
ACS Publications
URL:[Link]
Experimental investigation and prediction of oiling out during crystallization process
ResearchGate
URL:[Link]
Reducing isomeric byproducts in Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate synthesis
Welcome to the technical support hub for the synthesis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are look...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for the synthesis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this synthesis, with a specific focus on mitigating the formation of isomeric byproducts. We will explore the mechanistic basis for byproduct formation and provide actionable troubleshooting strategies and protocols grounded in established chemical principles.
Introduction: The Challenge of Regioselectivity
The synthesis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with a suitable methyl 2-halopropanoate or equivalent electrophile. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The pyrazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either site, leading to a mixture of the desired N1 isomer and the undesired N2 regioisomer.[1][2]
The formation of these isomers complicates downstream purification and reduces the overall yield of the target compound. The ratio of these isomers is highly dependent on a subtle interplay of steric effects, electronic factors, and reaction conditions.[3][4] This guide provides a framework for understanding and controlling these factors.
Figure 1. Regioisomeric products from the N-alkylation of 4-bromo-3-methyl-1H-pyrazole.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: High percentage of the undesired N2-alkylated isomer is observed.
Symptoms:
NMR analysis of the crude product shows two distinct sets of peaks corresponding to the N1 and N2 isomers.
GC-MS or LC-MS analysis reveals two products with identical mass-to-charge ratios.
Separation by standard column chromatography is difficult due to similar polarities.
Root Cause Analysis:
The N1/N2 isomer ratio is a classic case of kinetic versus thermodynamic control, heavily influenced by the reaction environment. The pyrazolate anion formed after deprotonation is ambident. The less-hindered N1 position is often the kinetic site of attack, while the more sterically encumbered N2 position (adjacent to the 3-methyl group) can sometimes be favored under different conditions.
Solutions & Protocols:
Optimize the Base and Solvent System: The choice of base and solvent is the most critical factor influencing regioselectivity.[2] Strong, non-coordinating bases in polar aprotic solvents generally favor N1 alkylation by creating a "free" pyrazolate anion where steric factors dominate.
Condition
Base
Solvent
Typical Outcome
Recommended
Sodium Hydride (NaH)
DMF / THF (anhydrous)
Favors N1 isomer . The small Na+ cation does not strongly coordinate, allowing the reaction to be sterically driven towards the less hindered N1 position.[4]
Alternative
Potassium Carbonate (K₂CO₃)
DMSO / Acetonitrile
Can provide good N1 selectivity, but results can be more substrate-dependent. The larger K+ cation has less coordinating influence than Li+.[3]
Use with Caution
Cesium Carbonate (Cs₂CO₃)
Dioxane / Toluene
Can sometimes favor the N2 isomer. The large, soft Cs+ cation may coordinate with both nitrogen atoms, altering the nucleophilicity in favor of the thermodynamic product.[4]
Protocol 1: Optimized N1-Alkylation using Sodium Hydride
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-methyl-1H-pyrazole (1.0 eq).
Add anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
Add a solution of methyl 2-bromopropanoate (1.05 eq) in anhydrous DMF dropwise, keeping the temperature at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
Control Reaction Temperature: Lower temperatures generally enhance selectivity for the kinetically favored product. In this case, steric hindrance from the 3-methyl group makes the N1 position the kinetic site, so lower temperatures should favor the desired isomer.
Action: Initiate the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless no conversion is observed.
Figure 2. Troubleshooting workflow for reducing N2-isomeric byproduct formation.
TLC or LC-MS analysis shows a significant amount of unreacted 4-bromo-3-methyl-1H-pyrazole starting material after an extended reaction time.
Root Cause Analysis:
Low conversion is typically due to incomplete deprotonation of the pyrazole, insufficient reactivity of the electrophile, or degradation of reagents.
Solutions:
Ensure Anhydrous Conditions: Bases like NaH are extremely sensitive to moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Proton sources will quench the base and the pyrazolate anion, halting the reaction.
Verify Base Activity and Stoichiometry: Use fresh, high-quality base. An excess of the base (1.1-1.2 eq) is often required to drive the deprotonation to completion.
Increase Electrophile Reactivity: The reactivity of the leaving group on the propanoate ester is critical. The general order of reactivity is: I > OTs (tosylate) > Br > Cl. If using methyl 2-chloropropanoate results in low conversion, switching to methyl 2-bromopropanoate will significantly increase the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the formation of two regioisomers?
The N-H proton of 4-bromo-3-methyl-1H-pyrazole is acidic and can be removed by a base to form a pyrazolate anion. This anion is an ambident nucleophile, meaning it has two potential sites of attack (N1 and N2). The negative charge is delocalized across the N1-N2-C3 system of the ring. The subsequent nucleophilic attack (SN2 reaction) on the alkylating agent can proceed from either nitrogen atom, leading to the two regioisomers. The preferred site of attack is determined by the balance of steric accessibility and the electronic properties of the system under specific reaction conditions.[5]
Q2: How can I definitively identify and assign the N1 and N2 isomers?
Definitive structural elucidation is best achieved using 2D NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) .
For the N1-isomer: A NOESY experiment should show a correlation (through-space interaction) between the pyrazole ring proton at the C5 position (H-5) and the alpha-proton of the propanoate side chain (-CH(CH₃)CO₂Me).
For the N2-isomer: No such correlation will be observed, as the side chain is too far from the H-5 proton. Instead, a correlation might be seen between the propanoate protons and the pyrazole's 3-methyl group.
Q3: Are there alternative synthetic methods that offer better regioselectivity?
Yes. When standard SN2 conditions fail to provide adequate selectivity, the Mitsunobu reaction is an excellent alternative for N-alkylation.[6][7] This reaction proceeds via a different mechanism that can favor the N1 isomer. It involves activating an alcohol (in this case, methyl 2-hydroxypropanoate) with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Figure 3. Simplified workflow of the Mitsunobu reaction for N-alkylation.
Protocol 2: N1-Alkylation via the Mitsunobu Reaction
Dissolve 4-bromo-3-methyl-1H-pyrazole (1.0 eq), methyl 2-hydroxypropanoate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (approx. 0.2 M) in a flask under an inert atmosphere.
Cool the solution to 0 °C.
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A color change and/or precipitate may be observed.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
The major challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct. Purification is typically achieved by column chromatography.[6]
Q4: My target application is for drug development. What about the stereochemistry of the propanoate moiety?
This is a critical consideration. The alkylation introduces a chiral center at the C2 position of the propanoate.
Racemic Synthesis: If you start with racemic methyl 2-bromopropanoate, you will obtain a racemic mixture of the final product (a 1:1 mixture of (R)- and (S)-enantiomers).
Enantioselective Synthesis: To obtain an enantiomerically pure or enriched product, you must use an enantiomerically pure starting material, such as (R)-methyl 2-bromopropanoate or (S)-methyl lactate (for the Mitsunobu reaction). Both SN2 and Mitsunobu reactions typically proceed with inversion of stereochemistry at the chiral center. Therefore, using (S)-methyl lactate will yield the (R)-product. The enantiomeric purity of the final product should be confirmed using a chiral analytical method, such as chiral HPLC or SFC.
The Subtle Swap: A Comparative Guide to Methyl and Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in Early-Stage Drug Discovery
In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands as a privileged structure, a testament to its versatile biological activities.[1][2] Pyrazole derivatives have been successf...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and agrochemical research, the pyrazole scaffold stands as a privileged structure, a testament to its versatile biological activities.[1][2] Pyrazole derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[3][4][5] A common strategy in the optimization of lead compounds is the modification of ester functionalities to fine-tune physicochemical and pharmacokinetic properties.[6] This guide provides a comparative analysis of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate and its corresponding ethyl ester, offering insights for researchers engaged in the early stages of drug discovery. While direct comparative studies on these specific molecules are not extensively documented, we can extrapolate from established principles of medicinal chemistry and data from structurally related compounds to inform our evaluation.
The Central Scaffold: 4-bromo-3-methyl-1H-pyrazole
The core of the molecules is the 4-bromo-3-methyl-1H-pyrazole ring. The bromine atom at the 4-position is a key feature, as halogenation can significantly influence the lipophilicity and metabolic stability of a compound. Furthermore, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions.[7] The methyl group at the 3-position also contributes to the overall lipophilicity and can influence the binding affinity to biological targets. The propanoate side chain at the 1-position of the pyrazole ring introduces a chiral center and an ester group, both of which are critical for the molecule's interaction with biological systems and its drug-like properties.
The Ester Question: Methyl vs. Ethyl
The primary difference between the two molecules is the nature of the ester group: a methyl ester versus an ethyl ester. This seemingly minor change can have a cascade of effects on the compound's properties and, consequently, its biological performance.
Physicochemical Properties: A Tale of Two Esters
The addition of a single methylene group in the ethyl ester compared to the methyl ester increases the molecular weight and, more importantly, the lipophilicity (LogP) of the molecule. This can have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of predicted physicochemical properties.
An increase in lipophilicity with the ethyl ester can lead to enhanced membrane permeability and potentially better oral absorption. However, it can also result in increased binding to plasma proteins and higher tissue distribution, which may or may not be desirable depending on the therapeutic target. A computational study on parabens (p-hydroxybenzoic acid esters) showed that increasing the alkyl chain length from methyl to butyl led to higher predicted toxicity.[11] This suggests that while the ethyl ester may offer some advantages in terms of absorption, it is crucial to monitor for any potential increase in toxicity.
Biological Activity: Extrapolating from Analogs
While specific biological activity data for these two compounds is limited in the public domain, we can draw inferences from related structures. In a comparative study of ethyl and methyl esters of 3-(3,4-dihydroxyphenyl)propanoate, the ethyl ester demonstrated more potent anti-inflammatory activity, as indicated by a lower IC50 value for the inhibition of nitric oxide production.[12] Conversely, the methyl ester showed more pronounced cytotoxic activity against several cancer cell lines.[12]
This suggests a potential trade-off between different biological activities when switching between methyl and ethyl esters. It is plausible that the ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate could exhibit enhanced potency in certain assays due to its increased lipophilicity, which may facilitate better interaction with a hydrophobic binding pocket of a target protein. However, the methyl ester might be preferred if a slightly more polar compound is desired to balance efficacy and safety profiles.
The broad spectrum of activities associated with pyrazole derivatives, including their use as fungicides in agriculture, suggests that both the methyl and ethyl esters could be of interest in this field as well.[13] The choice between the two would likely depend on the target pest and the desired formulation properties.
Synthesis and Experimental Protocols
The synthesis of these pyrazole propanoate esters typically involves the N-alkylation of 4-bromo-3-methyl-1H-pyrazole with the corresponding 2-halopropanoate ester.
General Synthesis Workflow
Caption: General workflow for the synthesis of the target pyrazole propanoate esters.
Step-by-Step Protocol for N-Alkylation:
Preparation: To a solution of 4-bromo-3-methyl-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Reaction: Stir the mixture at room temperature for a short period to allow for the deprotonation of the pyrazole nitrogen.
Addition: Slowly add the appropriate 2-halopropanoate ester (e.g., methyl 2-bromopropanoate or ethyl 2-bromopropanoate) to the reaction mixture.
Heating: Heat the reaction mixture to a temperature typically ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.
In Silico and In Vitro Evaluation Workflow
A systematic approach to comparing these two derivatives would involve a combination of computational and experimental methods.
Caption: A proposed workflow for the comparative evaluation of the methyl and ethyl ester derivatives.
Conclusion and Future Directions
The choice between Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate and its ethyl ester derivative is a nuanced one that depends on the specific goals of the drug discovery program. The ethyl ester, with its increased lipophilicity, may offer advantages in terms of membrane permeability and potency but could also present challenges related to solubility and metabolic stability. Conversely, the methyl ester may represent a more conservative starting point with a potentially more favorable balance of properties.
For research teams at a crossroads, a parallel synthesis and evaluation strategy is highly recommended. By subjecting both compounds to a battery of in silico and in vitro assays, a data-driven decision can be made to advance the most promising candidate. Further structural modifications, guided by the initial findings, can then be pursued to optimize the lead compound for in vivo studies. The versatile pyrazole core, coupled with the subtle yet significant influence of the ester functionality, offers a rich field for further exploration in the quest for novel therapeutics and agrochemicals.
References
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. PMC. [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. MDPI. [Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
Synthesis and Pesticidal Activities of Ester Derivatives of the Labdane Diterpenoid Andrographolide at the C-3 Position Containing the Isoxazoline Fragment and Their Toxicology Study against Tetranychus cinnabarinus Boisduval. ResearchGate. [Link]
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloro Pyrazole Propanoates in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecula...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The pyrazole scaffold, a privileged heterocycle, is a frequent guest in these reactions, with functionalization at the C4-position being a key strategy for generating novel bioactive compounds. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of ethyl 3-(4-bromopyrazol-1-yl)propanoate and ethyl 3-(4-chloropyrazol-1-yl)propanoate in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic insights.
The Decisive Step: Understanding C-X Bond Activation
The fundamental difference in reactivity between the 4-bromo and 4-chloro pyrazole propanoates lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage. This difference is most acutely manifested in the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2]
The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[3] Consequently, 4-bromopyrazole derivatives are generally more reactive and require less forcing conditions than their chloro counterparts. The activation of the more robust C-Cl bond often necessitates the use of more specialized and highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands.[3]
The Impact of the N-Propanoate Substituent
The ethyl propanoate group at the N1 position of the pyrazole ring is an electron-withdrawing group. This electronic feature influences the reactivity of the C4-halogen bond. Electron-withdrawing groups can decrease the electron density at the C4 position, which can, in some cases, facilitate the oxidative addition step. However, the primary determinant of reactivity remains the inherent strength of the C-X bond. Studies on pyrazole derivatives with various substituents have shown that electron-withdrawing groups on the pyrazole ring can influence the catalytic activity in cross-coupling reactions.[4][5][6]
Comparative Reactivity in Key Cross-Coupling Reactions: A Data-Driven Analysis
To provide a clear comparison, we will examine the expected performance of 4-bromo and 4-chloro pyrazole propanoates in three of the most synthetically valuable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. When comparing our two substrates, a significant difference in reactivity is observed, directly impacting the choice of catalyst and reaction conditions.
Requires highly active catalyst systems with bulky, electron-rich ligands.[3] Higher temperatures and longer reaction times may be necessary.
The higher reactivity of the bromo derivative allows for the use of a broader range of palladium sources and ligands, often under milder conditions. For the chloro-substituted pyrazole, more sophisticated and often more expensive ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are typically required to achieve comparable yields.[7]
The formation of a C-N bond via Buchwald-Hartwig amination is another critical transformation in drug discovery. Here too, the choice of halogen has a pronounced effect on the reaction outcome. Experimental data on 4-halo-1-tritylpyrazoles provides a direct comparison, showing that the 4-bromo analog gives a significantly higher yield than the 4-chloro analog under identical conditions.[8][9]
Shows moderate reactivity, generally lower than the bromo derivative.[3] May require more specialized ligands and higher catalyst loadings.
Heck Reaction: Vinylation at the C4-Position
The Heck reaction, which forms a new C-C bond between the pyrazole and an alkene, also follows the established reactivity trend. Activating the less reactive 4-chloropyrazole propanoate for this transformation typically demands more forcing conditions.
Generally challenging and requires specialized, highly active catalysts.[3]
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the palladium-catalyzed cross-coupling reactions of ethyl 3-(4-bromopyrazol-1-yl)propanoate and ethyl 3-(4-chloropyrazol-1-yl)propanoate. Optimization of reaction parameters (temperature, solvent, base, and ligand) is often necessary to achieve the best results for specific coupling partners.
Experimental Workflow: A Comparative Approach
Caption: General workflow for comparing the reactivity of 4-halo-pyrazole propanoates.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 3-(4-Bromopyrazol-1-yl)propanoate
Follow the same setup procedure as in Protocol 1, using the specified reagents.
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
Follow the same work-up and purification procedure as in Protocol 1.
The necessity for a more active catalyst system (Pd₂(dba)₃/XPhos), a higher excess of the boronic acid and base, and a higher reaction temperature for the chloro-derivative highlights its lower reactivity.
Protocol 3: Buchwald-Hartwig Amination of Ethyl 3-(4-Bromopyrazol-1-yl)propanoate
Follow a similar setup to Protocol 3, using the specified catalyst system and base. Note the use of a stronger, non-nucleophilic base (LiHMDS) and a highly active ligand (BippyPhos) designed for challenging aryl chlorides.[10]
Heat the reaction to 110 °C for 18-36 hours.
Follow a similar work-up and purification procedure as in Protocol 3.
Mechanistic Rationale for Catalyst Selection
The choice of catalyst, particularly the ligand, is paramount when dealing with less reactive aryl chlorides.
Caption: Simplified catalytic cycle and the role of ligands in C-Cl bond activation.
For the 4-chloropyrazole propanoate, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is more coordinatively unsaturated and thus more reactive towards the oxidative addition of the strong C-Cl bond.[7] In contrast, the more reactive 4-bromopyrazole propanoate can often be effectively coupled using less sterically demanding and less electron-rich ligands.
Conclusion and Strategic Recommendations
The choice between 4-bromo and 4-chloro pyrazole propanoates as substrates for palladium-catalyzed cross-coupling is a trade-off between reactivity and cost/availability.
Ethyl 3-(4-bromopyrazol-1-yl)propanoate is the more reactive and versatile substrate. It allows for a broader range of reaction conditions, often requiring less specialized and costly catalysts and ligands, and typically proceeds under milder conditions with shorter reaction times. This makes it the ideal choice for rapid library synthesis and when a wide variety of coupling partners are to be explored.
Ethyl 3-(4-chloropyrazol-1-yl)propanoate is a more cost-effective and readily available starting material. However, its lower reactivity necessitates the use of highly active and often more expensive palladium catalysts and ligands, as well as more forcing reaction conditions (higher temperatures, longer reaction times). This substrate is a viable option for large-scale synthesis where the cost of the starting material is a primary concern, and the optimization of the catalytic system is justified.
For researchers in drug development, the higher reactivity of the bromo-derivative may be advantageous in the early stages of lead optimization, where rapid access to a diverse range of analogs is crucial. For process development and scale-up, the economic benefits of the chloro-derivative may warrant the investment in developing a robust and efficient catalytic process. Ultimately, a thorough understanding of the principles outlined in this guide will enable the informed selection of the appropriate halogenated pyrazole propanoate to achieve the desired synthetic outcome in an efficient and cost-effective manner.
References
Hu, J. T., Chen, S., Sun, Y. H., Yang, J., & Li, Y. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 629-632. Available at: [Link]
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3463. Available at: [Link]
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12226-12243. Available at: [Link]
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]
O,N,N-Pincer ligand effects on oxidatively induced carbon–chlorine coupling reactions at palladium. Scilit. Available at: [Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. OUCI. Available at: [Link]
Ichikawa, H., Ohno, Y., Usami, Y., & Arimoto, M. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247. Available at: [Link]
Barrios-Landeros, F., & Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(25), 8141–8154. Available at: [Link]
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Reddy, M. S., & Nageswar, Y. V. D. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1629–1638. Available at: [Link]
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. Available at: [Link]
Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. PMC. Available at: [Link]
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. Available at: [Link]
Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. ResearchGate. Available at: [Link]
Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. ResearchGate. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]
Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]
The iron-catalysed Suzuki coupling of aryl chlorides. Nature. Available at: [Link]
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Available at: [Link]
Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
The iron-catalysed Suzuki coupling of aryl chlorides. ORCA - Cardiff University. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]
A Comparative Guide to HPLC Method Validation for the Purity Determination of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will dissect the validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the method is suitable for its intended purpose.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will not only outline the requisite validation parameters but also delve into the scientific rationale behind the selection of chromatographic conditions and acceptance criteria.
The Analyte: Understanding Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[4][5] A thorough understanding of the analyte's physicochemical properties is paramount for developing a selective and robust HPLC method. While specific data for this exact molecule is limited, related structures suggest it is a moderately polar compound with a chromophore that allows for UV detection.
Core Principles of HPLC Method Validation
The validation of an analytical method provides a high degree of assurance that it will consistently produce a result that meets pre-determined specifications and quality attributes. According to the ICH Q2(R1) guideline, the key validation characteristics for a purity-determining HPLC method include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Proposed HPLC Method and a Comparative Alternative
This guide will validate a primary reversed-phase HPLC (RP-HPLC) method and compare its performance against a common alternative.
Primary Method (Method A): A gradient RP-HPLC method designed for optimal resolution of potential impurities.
Alternative Method (Method B): An isocratic RP-HPLC method, which offers simplicity and faster run times but may compromise resolution.
C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar analyte and its potential impurities.
Formic Acid: The addition of an acid to the mobile phase helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.
Gradient vs. Isocratic Elution: Method A employs a gradient to ensure the elution of a wider range of potential impurities with varying polarities, providing a more comprehensive purity profile. Method B's isocratic approach is simpler and faster but may not resolve closely eluting impurities.
UV Detection at 254 nm: This wavelength is commonly used for aromatic and heterocyclic compounds, offering good sensitivity for the pyrazole-containing analyte.
Experimental Validation and Data Comparison
The following sections detail the experimental protocols and present comparative data for both methods.
Specificity
Protocol:
Specificity is demonstrated by showing that the peak for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is free from interference from potential impurities, degradation products, and the blank.
Blank Injection: Inject the diluent (typically the mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate their resolution from the main peak.
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the degradation products are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial here.
Comparative Data:
Parameter
Method A: Gradient RP-HPLC
Method B: Isocratic RP-HPLC
Resolution (Analyte vs. Closest Impurity)
> 2.0
1.4
Peak Purity (PDA)
Pass
Pass (with some tailing)
Expertise & Experience: Method A's gradient elution provides superior resolving power, which is critical for a purity method where unknown impurities may be present. A resolution of >2.0 is generally considered baseline separation.
Linearity
Protocol:
Prepare a series of at least five standard solutions of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate at different concentrations, typically ranging from the Quantitation Limit (QL) to 150% of the target concentration.
Inject each standard in triplicate.
Plot a calibration curve of the mean peak area against the concentration.
Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.
Comparative Data:
Parameter
Method A: Gradient RP-HPLC
Method B: Isocratic RP-HPLC
Range
0.5 - 150 µg/mL
1.0 - 120 µg/mL
Correlation Coefficient (r)
> 0.999
> 0.998
Y-intercept
Close to zero
Close to zero
Trustworthiness: A correlation coefficient greater than 0.999 is a strong indicator of a linear relationship between concentration and response, instilling confidence in the method's ability to provide accurate quantitative results over the defined range.
Accuracy
Protocol:
Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.
Analyze each sample in triplicate.
Calculate the percentage recovery for each sample.
Comparative Data:
Concentration Level
Method A: % Recovery (RSD)
Method B: % Recovery (RSD)
80%
99.5% (0.8%)
98.2% (1.5%)
100%
100.2% (0.5%)
99.1% (1.2%)
120%
99.8% (0.6%)
101.5% (1.8%)
Expertise & Experience: Method A demonstrates higher accuracy with lower relative standard deviation (RSD), indicating better precision in the recovery study. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on different equipment.
Comparative Data:
Parameter
Method A: Gradient RP-HPLC (%RSD)
Method B: Isocratic RP-HPLC (%RSD)
Repeatability (n=6)
< 1.0%
< 1.5%
Intermediate Precision
< 1.5%
< 2.0%
Trustworthiness: A lower %RSD indicates higher precision. The acceptance criterion for precision is typically an RSD of not more than 2.0%. Method A's superior precision makes it more reliable for routine quality control.
Robustness
Protocol:
Deliberately introduce small variations to the method parameters and assess the impact on the results.
Vary parameters such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2%)
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
Comparative Data:
Varied Parameter
Method A: Impact on Results
Method B: Impact on Results
Flow Rate (± 0.1 mL/min)
Minor shift in retention time, resolution maintained
Significant shift in retention time, resolution decreased
Column Temp (± 2 °C)
Negligible impact
Minor impact on retention time
Mobile Phase (± 2%)
Minor shift in retention time
Significant impact on retention time and resolution
Expertise & Experience: Method A, being a gradient method, is inherently more robust to small changes in mobile phase composition and flow rate compared to the isocratic Method B. This robustness is crucial for method transferability between different laboratories and instruments.
Visualization of the Validation Workflow
Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.
Logical Relationships in Validation
Caption: Interdependence of key HPLC validation parameters.
Conclusion and Recommendation
Both the gradient (Method A) and isocratic (Method B) HPLC methods can be validated for the purity determination of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. However, the experimental data and scientific rationale strongly support the superiority of the gradient RP-HPLC method (Method A).
Method A is recommended due to its:
Superior Specificity and Resolution: Essential for accurately identifying and quantifying impurities.
Higher Accuracy and Precision: Providing more reliable and trustworthy results.
Greater Robustness: Ensuring consistent performance despite minor variations in operating conditions, which is critical for long-term use and inter-laboratory transfer.
While Method B offers the advantage of a shorter run time and simplicity, its compromised resolution and lower robustness make it less suitable for a regulatory environment where the comprehensive assessment of purity is paramount. This guide underscores the importance of a thorough, scientifically-driven approach to HPLC method validation, ensuring data integrity and ultimately, patient safety.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Structural Elucidation of Halogenated Pyrazole Esters: A Comparative Guide to Mass Spectrometry Fragmentation Pathways
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (C₈H₁₁BrN₂O₂) is a highly functionalized pyrazole derivative representative of key intermediates in modern pharmaceutical and agrochemical development. Accurate struc...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (C₈H₁₁BrN₂O₂) is a highly functionalized pyrazole derivative representative of key intermediates in modern pharmaceutical and agrochemical development. Accurate structural characterization of such halogenated N-alkylpyrazole esters is critical for confirming synthetic success and tracking metabolic degradation.
This guide objectively compares the performance and mechanistic insights provided by Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). By understanding the causality behind these fragmentation pathways, researchers can select the optimal analytical platform for their specific drug development workflows.
Analytical Platform Comparison: Causality in Ionization Strategy
When analyzing heavily substituted pyrazoles, the choice of ionization technique fundamentally dictates the fragmentation mechanism and the resulting spectral data[1].
GC-EI-MS (Hard Ionization, 70 eV): Generates high-energy radical cations ([M]⁺•). The excess internal energy drives extensive homolytic and heterolytic bond cleavages. While this platform is excellent for library matching and probing the bare-bones stability of the pyrazole core, the intact molecular ion is often transient or lowly abundant due to rapid degradation[2].
LC-ESI-MS/MS (Soft Ionization + CID): Generates even-electron precursor ions (e.g., [M+H]⁺). Collision-Induced Dissociation (CID) allows for targeted, stepwise neutral losses. This platform is superior for confirming the intact molecular weight and identifying specific functional groups (like the ester moiety) via predictable, low-energy rearrangement mechanisms[3].
Mechanistic Fragmentation Pathways
The fragmentation of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is governed by three structural features: the ester side-chain, the pyrazole core, and the bromine atom.
The Bromine Isotope Signature as a Self-Validating System
In both techniques, the presence of bromine provides an internal validation mechanism. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 natural abundance ratio. Any fragment ion retaining the bromine atom must exhibit a characteristic doublet separated by 2 Da (M / M+2) with approximately equal intensity. The sudden disappearance of this doublet in a product ion unequivocally proves the loss of the bromine radical (-79/81 Da) or hydrogen bromide (-80/82 Da).
EI-MS Pathways (Radical-Driven)
Under 70 eV electron impact, the molecular ion [M]⁺• appears at m/z 246/248. The dominant pathways involve the cleavage of the methyl propanoate group[4]:
α-Cleavage of the Ester: Loss of a methoxy radical (•OCH₃, 31 Da) yields the acylium ion at m/z 215/217.
Loss of the Ester Group: Expulsion of the •COOCH₃ radical (59 Da) leaves a stable fragment at m/z 187/189.
N-C Bond Cleavage: The most diagnostic pyrazole fragmentation is the loss of the entire N-alkyl radical (•CH(CH₃)COOCH₃, 87 Da), generating the highly stable 4-bromo-3-methylpyrazole cation at m/z 159/161[2].
ESI-MS/MS Pathways (Even-Electron Rule)
Protonation typically occurs on the unsubstituted pyrazole nitrogen (N2). The [M+H]⁺ precursor is observed at m/z 247/249.
Neutral Loss of Methanol: A characteristic loss of CH₃OH (32 Da) from the ester group yields m/z 215/217.
Alkene Elimination (Inductive Cleavage): The N-alkyl group undergoes a hydrogen transfer to the pyrazole ring, expelling methyl acrylate (CH₂=CH-COOCH₃, 86 Da) as a neutral molecule. This leaves the protonated intact pyrazole core at m/z 161/163[3].
Comparison of EI-MS and ESI-MS/MS fragmentation pathways for the target pyrazole derivative.
Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following self-validating protocols are recommended.
Protocol A: GC-EI-MS Workflow
Sample Preparation: Dissolve the standard in GC-grade anhydrous ethyl acetate to a concentration of 50 µg/mL. Causality: Anhydrous conditions prevent the hydrolysis of the methyl ester side-chain prior to injection.
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm).
Temperature Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The gradual thermal ramp ensures the relatively high-boiling-point ester elutes sharply without thermal degradation in the inlet.
Ionization & Detection: Set the ion source to 230°C and electron energy to 70 eV. Scan range m/z 50–350.
Self-Validation Check: Confirm the presence of the m/z 246/248 doublet in a 1:1 ratio. If absent, lower the injector temperature to rule out thermal decomposition prior to ionization.
Protocol B: LC-ESI-MS/MS Workflow
Sample Preparation: Dissolve the compound in Methanol:Water (50:50, v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as an abundant proton source, significantly enhancing [M+H]⁺ ionization efficiency in the positive mode.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Source Parameters: Positive ESI mode (+ESI). Capillary voltage 3.5 kV, desolvation temperature 350°C.
Tandem MS (CID): Isolate the precursor m/z 247 (for ⁷⁹Br). Apply collision energies (CE) ramping from 10 to 30 eV using Argon as the collision gas.
Self-Validation Check: Monitor the transition m/z 247 → 161. The exact neutral loss of 86 Da confirms the specific presence of the methyl propanoate N-substituent, validating the intact structure against potential isomeric impurities.
End-to-end analytical workflows for GC-EI-MS and LC-ESI-MS/MS structural elucidation.
Quantitative Data & Spectral Comparison
The following table summarizes the key diagnostic ions, comparing the performance of both platforms. ESI-MS/MS provides cleaner spectra with fewer, highly specific transitions, whereas EI-MS provides a rich, complex fingerprint suitable for de novo structural elucidation.
Fragment Description
GC-EI-MS (m/z)
LC-ESI-MS/MS (m/z)
Relative Abundance
Diagnostic Value
Molecular / Precursor Ion
246 / 248 ([M]⁺•)
247 / 249 ([M+H]⁺)
Low (EI) / High (ESI)
Confirms intact mass and isotopic signature.
Loss of Methoxy/Methanol
215 / 217
215 / 217
Medium
Indicates the presence of the methyl ester.
Intact Pyrazole Core
159 / 161
161 / 163
High (Base Peak in EI)
Confirms the 4-bromo-3-methylpyrazole moiety.
Loss of Bromine
167
167
Low
Validates the halogenated nature of the core.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.[Link]
Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines. PubMed.[Link]
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.[Link]
A Comparative Guide to the Chemical Stability of Methyl and Tert-butyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoates
For: Researchers, scientists, and drug development professionals. Abstract In the landscape of pharmaceutical development and medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently incorporated...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, the pyrazole scaffold is a privileged structure, frequently incorporated into molecules with a wide array of biological activities.[1][2] The stability of intermediates and final active pharmaceutical ingredients (APIs) is a critical parameter influencing synthesis, formulation, and storage. This guide provides an in-depth comparison of the chemical stability of two closely related pyrazole derivatives: methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate and tert-butyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate. We present a rationale for their differential stability under acidic and basic conditions, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: The Importance of Ester Selection in Drug Development
The choice of an ester group in a potential drug candidate or a synthetic intermediate is a critical decision. It can significantly impact the compound's reactivity, lipophilicity, and metabolic fate. Methyl and tert-butyl esters are two of the most common choices, each offering a distinct profile of stability and reactivity.
Methyl Esters: Generally susceptible to hydrolysis, particularly under basic conditions (saponification), which proceeds via a nucleophilic acyl substitution mechanism.[3][4]
Tert-butyl Esters: Known for their stability against base-catalyzed hydrolysis due to the steric hindrance provided by the bulky t-butyl group. However, they are highly labile under acidic conditions, which facilitate their cleavage through the formation of a stable tert-butyl carbocation.[5]
The 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate core is a versatile building block in the synthesis of more complex molecules.[6][7] Understanding the stability of its methyl and tert-butyl ester derivatives is paramount for chemists designing multi-step synthetic routes, as it dictates the compatible reaction conditions for subsequent transformations. This guide aims to elucidate these differences through a structured, evidence-based approach.
Molecular Structures and Hypothesized Reactivity
Figure 1: Chemical structures of the two compounds under comparison.
(Left) Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (Compound M)
The fundamental difference lies in the ester's alkyl group. The steric bulk of the tert-butyl group in Compound T physically shields the electrophilic carbonyl carbon from nucleophilic attack, such as by a hydroxide ion.[8] Conversely, the smaller methyl group in Compound M offers minimal steric protection, leaving the carbonyl carbon vulnerable to nucleophiles.
Under acidic conditions, the mechanism shifts. The protonation of the carbonyl oxygen is the initial step for both esters. However, for Compound T , the subsequent cleavage of the C-O bond is greatly favored because it generates a highly stable tertiary carbocation (the tert-butyl cation).[9][10] This pathway is not available for Compound M , which would require the formation of a highly unstable methyl cation.
Experimental Design for Stability Assessment
To quantitatively compare the stability of Compound M and Compound T , a forced degradation study is the most appropriate methodology.[11][12] This involves subjecting the compounds to stress conditions (acidic and basic) and monitoring their degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]
General Experimental Workflow
The workflow is designed to ensure reliable and reproducible data. A validated HPLC method is central to accurately quantifying the parent compound and detecting any degradation products.
Caption: Experimental workflow for comparative stability testing.
Detailed Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method should be developed and validated to ensure it can separate the parent compounds from their potential degradation products (the corresponding carboxylic acid).
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of Compound M and Compound T in acetonitrile.
Acidic Hydrolysis:
To 1 mL of each stock solution, add 1 mL of 1.0 M HCl.
Incubate the solutions in a water bath at 60°C.
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.
Immediately neutralize the aliquot with 100 µL of 1.0 M NaOH.
Dilute the neutralized sample to 1.0 mL with the mobile phase and analyze by HPLC.
Basic Hydrolysis:
To 1 mL of each stock solution, add 1 mL of 1.0 M NaOH.
Incubate the solutions in a water bath at 60°C.
At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 100 µL aliquot.
Immediately neutralize the aliquot with 100 µL of 1.0 M HCl.
Dilute the neutralized sample to 1.0 mL with the mobile phase and analyze by HPLC.
Anticipated Results and Mechanistic Interpretation
Based on established chemical principles, the following outcomes are expected. The data presented are hypothetical but representative of a typical experiment.
Data Summary
Time (hours)
% Compound M Remaining (1M NaOH, 60°C)
% Compound T Remaining (1M NaOH, 60°C)
% Compound M Remaining (1M HCl, 60°C)
% Compound T Remaining (1M HCl, 60°C)
0
100
100
100
100
1
72.5
99.1
99.5
85.2
2
48.1
98.4
99.1
64.7
4
21.9
96.5
98.3
35.1
8
< 5
92.8
96.8
< 10
24
ND
81.3
92.5
ND
ND = Not Detected
Discussion of Results
Under Basic Conditions:Compound M is expected to degrade rapidly, with over 50% loss within the first few hours. This is consistent with the classic base-catalyzed hydrolysis (saponification) of a sterically unhindered ester.[3][9] In contrast, Compound T should exhibit significantly greater stability due to the steric shielding of the carbonyl carbon by the tert-butyl group, which impedes the approach of the hydroxide nucleophile.
Under Acidic Conditions: The stability trend is reversed. Compound T is expected to degrade much faster than Compound M . The acidic environment protonates the ester, and the tert-butyl ester readily cleaves to form the carboxylic acid and a stable tert-butyl carbocation.[15] Compound M is largely stable under these conditions because the formation of a methyl cation is energetically unfavorable, making the hydrolysis pathway much slower.
Degradation Mechanisms
The differential stability can be visualized through the distinct reaction mechanisms.
Caption: Contrasting degradation mechanisms under basic and acidic conditions.
Practical Implications and Recommendations
The choice between the methyl and tert-butyl ester of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate should be guided by the planned synthetic route.
A mild, non-nucleophilic deprotection of the acid is required at a later stage, which can be achieved with acids like trifluoroacetic acid (TFA) at room temperature.[8][16]
Conclusion
The methyl and tert-butyl esters of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exhibit predictably opposite stability profiles. The methyl ester is labile to base but stable to acid, whereas the tert-butyl ester is robust against base but highly sensitive to acid. This differential reactivity is a direct consequence of steric hindrance and carbocation stability. By understanding these fundamental principles and validating them with the straightforward experimental protocols outlined in this guide, researchers can make informed decisions in their synthetic strategies, ultimately saving time and improving yields in the complex process of drug discovery and development.
References
This cit
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]
PMC. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available at: [Link]
This cit
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
Bridgewater College. High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]
EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at: [Link]
This cit
YouTube. Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available at: [Link]
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Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
Benchmarking ligand efficiency using Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate scaffolds
Benchmarking Ligand Efficiency: Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate Scaffolds in Fragment-Based Drug Discovery As Fragment-Based Drug Discovery (FBDD) matures, the bottleneck in lead generation has shif...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Ligand Efficiency: Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate Scaffolds in Fragment-Based Drug Discovery
As Fragment-Based Drug Discovery (FBDD) matures, the bottleneck in lead generation has shifted from hit identification to synthetic elaboration. Many high-affinity fragment hits are ultimately discarded as "unsociable fragments" because they lack synthetically tractable growth vectors[1].
To bridge the gap between biophysical screening and medicinal chemistry, pre-functionalized building blocks are required. This guide provides an objective benchmarking of the Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate scaffold against traditional minimalist pyrazoles, detailing the mechanistic rationale, thermodynamic profiling, and self-validating protocols necessary for rigorous FBDD campaigns.
Mechanistic Rationale: Engineering the "Sociable" Fragment
The pyrazole heterocycle is a privileged scaffold in drug discovery, frequently utilized to target kinase hinge regions and complex hydrogen-bond networks due to its bidentate nature[2]. However, optimizing a bare pyrazole often leads to a rapid inflation of molecular weight and lipophilicity, destroying the compound's Ligand Efficiency (LE).
The Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate scaffold (Heavy Atom Count = 13) is explicitly engineered to bypass these developmental roadblocks through three causal design choices:
The 1-Propanoate Ester (The Growth Vector): Bare pyrazoles require challenging C-H activation for late-stage functionalization. The alpha-methyl ester at the N1 position serves as a highly tractable growth vector. It can be easily saponified to a carboxylic acid and coupled with diverse amines to explore adjacent solvent-exposed channels or deeper specificity pockets without disrupting the core binding pose[1].
The 4-Bromo Substituent (The Crystallographic Anchor): While halogens improve lipophilic contact and enable directional halogen bonding, the primary utility of the bromine atom is crystallographic. Bromine provides a strong anomalous scattering signal at specific X-ray wavelengths. This allows for the unambiguous determination of the fragment's binding pose via anomalous difference Fourier maps, solving the phase problem even at low occupancy.
The 3-Methyl Group (The Conformational Lock): This group provides a steric boundary that restricts the rotational degrees of freedom of the core, minimizing the entropic penalty (
ΔS
) upon target binding and driving the highly desirable enthalpy-driven (
ΔH
) thermodynamic profile[3].
Benchmarking Ligand Efficiency (LE)
Ligand Efficiency is defined as the binding free energy per heavy atom (
LE=−ΔG/HAC
). While minimalist fragments naturally yield higher LE scores due to the non-linear scaling of the metric, they often fail to progress into leads. We benchmarked our target scaffold against two common alternatives assuming a standard fragment hit affinity (
Kd=1 mM
,
ΔG≈−4.09 kcal/mol
at 298K).
Table 1: Scaffold Efficiency and Tractability Comparison
High: Br-anomalous dispersion for unambiguous phasing.
4-Bromo-1H-pyrazole
6
0.68
Low: Requires harsh conditions for C-N or C-C cross-coupling.
High: Br-anomalous dispersion present.
1,3,5-Trimethyl-1H-pyrazole
8
0.51
Low: Alkyl-rich, lacks reactive handles for rapid elaboration.
Low: Lacks heavy atoms; difficult to resolve at low occupancy.
*Note: While the minimalist 4-Bromo-1H-pyrazole exhibits a mathematically superior LE, its lack of growth vectors renders it an "unsociable" dead-end. To correct for size bias during hit-to-lead optimization, Size-Independent Ligand Efficiency (SILE) is often utilized in advanced benchmarking[4].
To ensure scientific integrity, the evaluation of this scaffold must follow a strict biophysical cascade. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.
Workflow for fragment screening and elaboration using pyrazole scaffolds.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR provides high-throughput, label-free detection of binding events, allowing us to filter out non-specific aggregators before resource-intensive structural biology.
Immobilization: Immobilize the target protein (e.g., Hsp90 or target kinase) onto a CM5 sensor chip via standard amine coupling, targeting a density of 2000–3000 Response Units (RU) to account for the low molecular weight of the fragment.
Titration: Inject the pyrazole fragment in a 2-fold concentration series (from 12.5 µM to 2 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Self-Validation (Control): Include a reverse titration (high to low concentration) at the end of the run. If the RU values do not match the initial forward titration, the fragment is causing surface degradation or irreversible aggregation and must be discarded.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: True fragment hits must be enthalpy-driven (
ΔH<0
). Entropy-driven binding at the fragment stage usually indicates non-specific hydrophobic collapse, which leads to poor physicochemical properties during lead optimization[3].
Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the pyrazole fragment in the exact same dialysate to prevent heat-of-mixing artifacts.
Titration: Place 20 µM of protein in the sample cell and titrate with 2 mM of the fragment from the syringe (19 injections of 2 µL each) at 25°C.
Self-Validation (Control): Perform a "ligand-into-buffer" blank titration. Subtract the integrated heat spikes of this blank from the main experiment to isolate the true heat of binding. Calculate LE directly from the ITC-derived
Kd
[2].
Causality: The 4-bromo substituent is leveraged here to solve ambiguous electron density maps, a common issue with low-affinity fragments.
Soaking: Soak apo-protein crystals in a cryoprotectant solution containing 10–50 mM of the pyrazole fragment for 2 to 24 hours.
Data Collection: Collect diffraction data at a synchrotron beamline tuned to the bromine K-edge (
≈0.92
Å / 13.47 keV) to maximize the anomalous signal (
Δf′′
).
Self-Validation (Control): Generate an anomalous difference Fourier map. The presence of a strong peak (
>5σ
) corresponding to the bromine atom unambiguously validates the fragment's orientation, dictating the trajectory for the propanoate growth vector.
References
Murray, C. W., et al. (2010). Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. Journal of Medicinal Chemistry.[Link]
St. Denis, J. D., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry.[Link]
Ferenczy, G. G., & Keserű, G. M. (2020). Thermodynamic profiling for fragment-based lead discovery and optimization. Expert Opinion on Drug Discovery.[Link]
Nissink, J. W. M. (2009). Simple Size-Independent Measure of Ligand Efficiency. Journal of Chemical Information and Modeling.[Link]
Operational Guide: Proper Disposal Procedures for Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling halogenated heterocycles such as Methyl 2-(4-br...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. When handling halogenated heterocycles such as Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate , the presence of the carbon-bromine (C-Br) bond dictates a rigorous, self-validating disposal strategy. Improper disposal of brominated organics can lead to environmental persistence and the generation of highly toxic byproducts. This guide provides the mechanistic rationale and step-by-step operational protocols required to safely manage and dispose of this compound.
Chemical Profiling & Quantitative Hazard Assessment
Before executing any disposal protocol, we must quantify the hazard. Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has a molecular weight of approximately 247.09 g/mol , with bromine (atomic weight ~79.9 g/mol ) constituting roughly 32.3% of the molecule by weight . This high halogen content strictly prohibits standard solvent disposal methods.
Mandates strict segregation into "Halogenated Waste."
Primary Hazard
Toxic combustion byproducts
Requires high-temperature (>1200°C) incineration.
Mechanistic Rationale for Disposal Strategy
The core challenge in disposing of Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate lies in the thermal stability of the pyrazole ring and the reactivity of the C-Br bond. If incinerated at low temperatures, brominated organics can undergo incomplete combustion, leading to the de novo synthesis of2, which are highly persistent environmental toxins[2].
To prevent this, EPA standards and thermal treatment best practices require high-temperature incineration with a 3[3].
Table 2: Incineration Parameters for Brominated Waste
Parameter
Operational Target
Mechanistic Purpose
Primary Combustion
>1200°C
Ensures complete thermal cleavage of the C-Br bond[4].
Excess Air Coefficient
1.0 – 2.0
Controls the formation of brominated organic compounds[4].
DRE Standard
99.99%
Mandated by EPA RCRA standards for hazardous waste[3].
Scrubber Chemistry
NaOH + Na₂S₂O₃
Neutralizes HBr acid gas and reduces oxidative Br₂ gas[5].
At temperatures exceeding 1200°C with an excess air coefficient of 1.0 to 2.0, the organic bromine is quantitatively (>99.9%)4[4]. Because Br₂ is highly oxidative and difficult to scrub with standard alkaline solutions alone, commercial incinerators must employ a dual-stage wet scrubbing system5 to efficiently neutralize the exhaust[5].
Caption: Thermal destruction and scrubbing pathway for brominated organic waste.
To ensure the downstream thermal destruction pathway functions correctly, laboratory personnel must execute a self-validating segregation protocol.
Step 1: Source Segregation (The Halogenated Mandate)
Causality: Mixing halogenated waste (like our brominated pyrazole) with non-halogenated waste fundamentally alters the required waste stream. Halogenated waste requires specialized high-temperature incineration to prevent dioxin formation. Mixing them drastically increases disposal costs and risks incompatible reactions.
Action: Designate a specific, chemically compatible high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste." Ensure the container is clearly labeled with the specific RCRA hazard codes applicable to your facility. Validate segregation by implementing a strict secondary containment protocol.
Step 2: Liquid Waste Consolidation and Quenching
Causality: Reaction mixtures containing unreacted Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate must be phase-separated to minimize the volume of halogenated waste, isolating the brominated hazard from benign aqueous salts.
Action:
Perform a standard aqueous workup (e.g., extracting with dichloromethane or ethyl acetate).
Separate the organic phase containing the brominated pyrazole from the aqueous phase.
Transfer the entire organic phase into the designated Halogenated Waste carboy. Do not attempt to distill or boil down the solvent if the pyrazole derivative is present, as concentrating halogenated residues can lead to thermal instability.
Causality: Silica gel from chromatography, filter papers, and disposable PPE contaminated with the brominated compound retain the C-Br hazard and cannot be treated as general municipal solid waste.
Action: Collect all contaminated solid consumables in a dedicated, double-lined solid waste bin labeled "Halogenated Solid Waste." Seal the liners daily to prevent the volatilization of residual halogenated solvents used during purification.
Step 4: Commercial Disposal Handoff
Causality: Only specialized facilities possess the dual-stage scrubbing infrastructure required to handle the Br₂/HBr gas phase effluent generated by this compound.
Action: Contract with an EPA-permitted hazardous waste vendor. Verify that their facility operates a rotary kiln or liquid injection incinerator capable of sustaining >1200°C with alkaline/reducing scrubbers.
Caption: Laboratory segregation workflow for brominated pyrazole derivatives.
References
Source: National Institutes of Health (NIH)
Source: Environmental Protection Agency (EPA)
Source: Aerosol and Air Quality Research (AAQR)
Source: European Brominated Flame Retardant Industry Panel (EBFRIP)
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While thes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds hold the promise of therapeutic breakthroughs, they also present potential hazards that necessitate a robust safety culture. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, a halogenated pyrazole derivative. By adopting the principles outlined below, laboratories can ensure the well-being of their personnel and maintain the integrity of their research.
Understanding the Hazard: A Proactive Approach to Safety
Core Principles of Protection:
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific laboratory operation being performed. The "Hierarchy of Controls" is a fundamental concept in laboratory safety, and PPE is the final, but critical, line of defense when engineering and administrative controls cannot eliminate the hazard.[8]
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the recommended PPE for various laboratory activities involving Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate.
Laboratory Task
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields
Nitrile or neoprene gloves
Lab coat
N95 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers
Chemical splash goggles
Nitrile or neoprene gloves
Lab coat
Not generally required if performed in a fume hood
Running Reactions
Chemical splash goggles or face shield
Nitrile or neoprene gloves
Lab coat
Not generally required if performed in a fume hood
Work-up and Purification
Chemical splash goggles or face shield
Nitrile or neoprene gloves
Lab coat
Not generally required if performed in a fume hood
Spill Cleanup
Chemical splash goggles and face shield
Heavy-duty nitrile or butyl rubber gloves
Chemical-resistant apron over a lab coat
Air-purifying respirator with organic vapor cartridges
Step-by-Step Guidance on PPE Selection and Use:
1. Eye and Face Protection: Your First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Given the irritant nature of similar brominated pyrazoles, robust eye protection is non-negotiable.
Procedure:
For low-risk activities such as weighing small quantities in a contained space, safety glasses with side shields provide a minimum level of protection.
For any task involving liquids, including solution preparation, transfers, and reactions, chemical splash goggles are mandatory.
When there is a significant risk of splashing, such as during a large-scale reaction or a spill, a face shield should be worn in conjunction with chemical splash goggles.
2. Hand Protection: Preventing Dermal Exposure
Rationale: The skin is a primary route of exposure for many chemicals. Brominated organic compounds can cause skin irritation upon contact.[1][2][3][4]
Procedure:
Select gloves made of a material resistant to the solvents being used. Nitrile or neoprene gloves are generally a good choice for a wide range of organic solvents.
Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
Practice proper glove removal technique to avoid contaminating your hands.
Wash hands thoroughly with soap and water after removing gloves.
3. Body Protection: Shielding Against Spills and Splashes
Rationale: A lab coat is the standard for protecting your clothing and skin from incidental contact with chemicals.
Procedure:
A flame-resistant lab coat made of cotton or a similar material should be worn at all times in the laboratory.
Ensure the lab coat is fully buttoned.
For tasks with a higher risk of spills, such as handling larger quantities or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.
4. Respiratory Protection: Safeguarding Your Lungs
Rationale: Inhalation of airborne particles or vapors can lead to respiratory irritation.[1][2][3][4]
Procedure:
Whenever possible, handle Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate in a certified chemical fume hood to minimize the risk of inhalation.
If a fume hood is not available for tasks that may generate dust (e.g., weighing), a NIOSH-approved N95 respirator should be worn.
For spill cleanup or in situations with inadequate ventilation where vapors may be present, an air-purifying respirator with organic vapor cartridges is necessary. All personnel requiring the use of a tight-fitting respirator must be properly fit-tested.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond the immediate handling of a chemical and encompasses its entire lifecycle in the laboratory, from receipt to disposal.
Workflow for Safe Handling and Disposal
Caption: Figure 1. A streamlined workflow illustrating the key stages from chemical receipt to final disposal.
Step-by-Step Disposal Protocol
1. Waste Segregation: A Critical First Step
Rationale: Brominated organic compounds are classified as halogenated waste and require specific disposal procedures to prevent the formation of toxic byproducts during incineration.[9] Mixing halogenated and non-halogenated waste streams is a common and dangerous mistake.
Procedure:
Designate a specific, clearly labeled "Halogenated Organic Waste" container in the laboratory.
All solid waste contaminated with Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (e.g., gloves, filter paper, weighing paper) must be placed in this container.
All liquid waste containing the compound, including reaction mixtures and solvent rinses, must also be collected in the designated halogenated waste container.
2. Spill Management: Preparedness is Key
Rationale: Accidental spills can happen, and a rapid and appropriate response is crucial to minimize exposure and environmental contamination.
Procedure:
Ensure a well-stocked chemical spill kit is readily accessible in the laboratory. The kit should contain absorbent materials, neutralizing agents (such as sodium thiosulfate for bromine compounds), and appropriate PPE.[9]
In the event of a small spill, alert nearby personnel and, if safe to do so, contain the spill with absorbent material.
For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
All materials used for spill cleanup must be disposed of as halogenated hazardous waste.
3. Final Disposal: Adherence to Regulations
Rationale: The final disposal of hazardous waste is strictly regulated to protect human health and the environment.[10]
Procedure:
When the halogenated waste container is full, securely cap it and arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
Never dispose of brominated organic compounds down the drain or in the regular trash.
By implementing these comprehensive PPE and disposal protocols, research organizations can foster a culture of safety that empowers their scientists to pursue innovation with confidence and responsibility.
References
Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7749, Ethyl propionate. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 23006107, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. [Link]
NextSDS. Your Guide to Personal Protective Equipment for Chemicals. [Link]
Synerzine. Propanoic acid, 2-propenyl ester Safety Data Sheet. [Link]